Product packaging for Crenulatin(Cat. No.:)

Crenulatin

Cat. No.: B1238374
M. Wt: 248.27 g/mol
InChI Key: ZEGGZNOPAPRAIG-SPFKKGSWSA-N
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Description

Crenulatin is a natural oxime derivative isolated from the Crenulate leadwort plant, with the molecular formula C 11 H 8 O 4 and a molecular weight of 204.18 g/mol . Its core research value lies in its potent biological activities, primarily its strong anti-inflammatory and anti-proliferative properties . Studies indicate that this compound functions as an effective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the production of inflammatory prostaglandins . Furthermore, it has demonstrated promising inhibitory effects on the growth of cancer cells, positioning it as a lead compound for the development of novel anti-cancer therapeutics . It is also utilized in drug discovery for its unique chemical structure and biological activities, which may contribute to creating new therapeutic agents . This product is intended for research purposes only and is not approved for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O6 B1238374 Crenulatin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGGZNOPAPRAIG-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Biosynthesis of Crenulatin: A Pathway Yet to Be Discovered

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the biosynthetic pathway of a compound identified as "Crenulatin" remains elusive. This suggests that "this compound" may be a novel or less-studied natural product, or potentially a misnomer for a known compound. As a result, a detailed technical guide on its biosynthesis, including quantitative data, experimental protocols, and pathway diagrams, cannot be constructed at this time.

The initial investigation into the biosynthesis of "this compound" did not yield any specific enzymatic steps, genetic information, or precursor molecules. Further attempts to identify the compound's chemical structure, a critical prerequisite for understanding its formation, were also unsuccessful. Searches for natural products with similar names or potential misspellings did not provide any definitive leads.

Scientific understanding of a natural product's biosynthesis begins with its isolation and structural elucidation. Once the chemical architecture is known, researchers can propose plausible biosynthetic routes based on known biochemical reactions and the producing organism's metabolic capabilities. These hypotheses are then tested through a variety of experimental techniques, including:

  • Isotopic Labeling Studies: Feeding the producing organism with precursors labeled with stable or radioactive isotopes and tracking their incorporation into the final molecule.

  • Genetic Analysis: Identifying and characterizing the gene cluster responsible for producing the compound. This often involves sequencing the organism's genome and using bioinformatic tools to locate genes encoding for biosynthetic enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., methyltransferases, oxidases), and regulatory proteins.

  • In Vitro Enzyme Assays: Expressing and purifying the putative biosynthetic enzymes and testing their activity with proposed substrates to confirm their function.

  • Metabolomic Analysis: Comparing the metabolic profiles of wild-type and genetically modified strains (e.g., gene knockouts or overexpressions) to identify intermediates and shunt products in the pathway.

Without a confirmed structure or a known producing organism for "this compound," none of these established methodologies can be applied.

For researchers, scientists, and drug development professionals interested in the biosynthesis of novel natural products, the journey begins with the fundamental steps of discovery and characterization. Should "this compound" be a newly identified molecule, future research would need to focus on these foundational aspects before its biosynthetic pathway can be unraveled.

We encourage the scientific community to report any findings related to a compound named "this compound" to facilitate the collective effort in mapping the vast and complex world of natural product biosynthesis.

In Silico Prediction of Crenulatin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crenulatin, a natural compound identified in Rhodiola crenulata, presents a compelling case for further investigation as a potential therapeutic agent. While experimental data on this compound remains limited, in silico analyses, particularly network pharmacology and molecular docking studies, have begun to illuminate its potential biological targets and mechanisms of action. This technical guide provides a comprehensive overview of the predicted targets of this compound, with a focus on its potential role in modulating key signaling pathways related to cellular metabolism, growth, and stress response. The information presented herein is primarily derived from computational predictions and is intended to serve as a foundational resource to guide future experimental validation and drug discovery efforts.

Introduction to this compound

This compound (CAS 63026-02-8) is a chemical constituent of Rhodiola crenulata, a plant with a long history of use in traditional medicine. Its chemical structure is 2-methyl-3-buten-2-ol beta-D-glucopyranoside, with a molecular formula of C11H20O6. Recent computational studies have identified this compound as one of the potentially bioactive components of Rhodiola crenulata, suggesting its involvement in the plant's therapeutic effects.

Predicted Biological Targets of this compound

In silico target prediction for this compound has been primarily explored through network pharmacology approaches. These studies leverage large-scale biological data to predict the protein targets of a given compound. A key study investigating the components of Rhodiola crenulata in the context of exercise-induced skeletal muscle injury identified several potential targets for this compound related to autophagy.[1] The predicted targets are central to cellular signaling pathways that regulate metabolism, cell growth, and stress responses.

Table 1: Predicted Protein Targets of this compound from In Silico Studies

Target ProteinUniProt IDFunctionPredicted Role in this compound's Mechanism of Action
mTOR (Mechanistic target of rapamycin)P42345Serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, autophagy, and transcription.[2][3][4][5][6]Modulation of the mTOR pathway is a key predicted mechanism for this compound, potentially influencing autophagy and cell growth.
AMPK (AMP-activated protein kinase)Q13131 (α1), P54646 (α2)A cellular energy sensor that plays a key role in cellular energy homeostasis. Activation of AMPK stimulates energy-producing pathways and inhibits energy-consuming pathways.[7][8][9][10][11]This compound is predicted to interact with the AMPK signaling pathway, suggesting a role in regulating cellular metabolism.
FoxO1 (Forkhead box protein O1)Q12778A transcription factor that plays important roles in regulation of gluconeogenesis and glycogenolysis and is also a key regulator of cell death.By targeting FoxO1, this compound may influence gene expression related to apoptosis, cell cycle control, and metabolism.
ULK1 (Unc-51 like autophagy activating kinase 1)O75385A serine/threonine kinase that plays a critical role in the initiation of autophagy.The predicted interaction with ULK1 further strengthens the hypothesis that this compound is a modulator of the autophagic process.
Beclin-1 (BECN1)Q14457Plays a central role in autophagy by forming a complex with Vps34, a class III phosphoinositide 3-kinase.Targeting Beclin-1 suggests a direct role for this compound in the regulation of autophagosome formation.
ATG12 (Autophagy related 12)O94817A ubiquitin-like protein that is essential for autophagy.The prediction of ATG12 as a target indicates that this compound may interfere with the autophagic machinery at the level of vesicle elongation.

Note: The predicted targets are based on network pharmacology studies of Rhodiola crenulata constituents and require experimental validation for this compound specifically.

Predicted Signaling Pathway Modulation

The predicted targets of this compound converge on three critical and interconnected signaling pathways: mTOR, AMPK, and FoxO. These pathways are central regulators of cellular homeostasis.

mTOR Signaling Pathway

The mTOR signaling pathway is a master regulator of cell growth and metabolism.[2][3][4][5][6] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy. The predicted interaction of this compound with mTOR suggests that it may act as a modulator of this pathway, potentially inhibiting mTORC1 activity, which would be consistent with the induction of autophagy.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Insulin Insulin Insulin->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1

Predicted inhibition of the mTOR signaling pathway by this compound.
AMPK Signaling Pathway

AMPK acts as a cellular energy sensor, being activated by high AMP/ATP ratios.[7][8][9][10][11] Once activated, AMPK switches on catabolic pathways to generate ATP and switches off anabolic pathways to conserve energy. The predicted interaction with AMPK suggests that this compound might influence the cellular energy state or directly modulate AMPK activity, leading to downstream effects on metabolism and autophagy.

AMPK_Signaling_Pathway Low_Energy Low Energy (High AMP/ATP) LKB1 LKB1 Low_Energy->LKB1 AMPK AMPK LKB1->AMPK mTORC1 mTORC1 AMPK->mTORC1 ULK1 ULK1 AMPK->ULK1 Glycolysis Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy This compound This compound This compound->AMPK

Predicted modulation of the AMPK signaling pathway by this compound.
FoxO Signaling Pathway

The FoxO family of transcription factors are key regulators of various cellular processes, including apoptosis, cell cycle arrest, and stress resistance.[12][13][14][15] Their activity is tightly controlled by post-translational modifications, including phosphorylation by Akt (which inhibits FoxO) and AMPK (which can activate FoxO). The predicted targeting of FoxO1 by this compound suggests a potential role in modulating the expression of genes involved in critical cellular decisions.

FoxO_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Stress_Signals Stress Signals AMPK AMPK Stress_Signals->AMPK Akt Akt PI3K->Akt FoxO1_nuc FoxO1 (nucleus) Akt->FoxO1_nuc P FoxO1_cyto FoxO1 (cytoplasm) AMPK->FoxO1_cyto P FoxO1_cyto->FoxO1_nuc Import FoxO1_nuc->FoxO1_cyto Export Gene_Expression Target Gene Expression (Apoptosis, Cell Cycle Arrest, Stress Resistance) FoxO1_nuc->Gene_Expression This compound This compound This compound->FoxO1_nuc

Predicted influence of this compound on the FoxO signaling pathway.

Experimental Protocols for Target Validation

The in silico predictions for this compound's targets require rigorous experimental validation. Below are detailed methodologies for key experiments to confirm the predicted interactions and downstream functional effects.

General Workflow for Target Validation

Experimental_Workflow In_Silico_Prediction In Silico Target Prediction Binding_Assay Direct Binding Assays (SPR, ITC, MST) In_Silico_Prediction->Binding_Assay Enzyme_Assay Enzymatic Activity Assays (Kinase Assays) Binding_Assay->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (Western Blot, qPCR, Reporter Assays) Enzyme_Assay->Cell_Based_Assay Functional_Assay Functional Cellular Assays (Autophagy, Apoptosis, Metabolism) Cell_Based_Assay->Functional_Assay

A generalized workflow for the experimental validation of predicted targets.
Direct Binding Assays

Objective: To determine if this compound physically interacts with the predicted target proteins.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the purified recombinant target protein (e.g., mTOR, AMPK) on a sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the binding of this compound to the immobilized protein.

    • Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the sensorgram data.

  • Isothermal Titration Calorimetry (ITC):

    • Place a solution of the purified target protein in the sample cell of the calorimeter.

    • Fill the injection syringe with a concentrated solution of this compound.

    • Perform a series of small injections of this compound into the protein solution.

    • Measure the heat released or absorbed during each injection.

    • Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Kinase Activity Assays

Objective: To assess the functional effect of this compound on the enzymatic activity of predicted kinase targets (e.g., mTOR, AMPK, ULK1).

  • In Vitro Kinase Assay (e.g., for mTOR):

    • Prepare a reaction mixture containing recombinant active mTOR kinase, a specific substrate (e.g., a peptide derived from 4E-BP1), and ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies).

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and quantify the phosphorylation of the substrate using either autoradiography (for ³²P) or a phospho-specific antibody in an ELISA or Western blot format.

    • Calculate the IC50 value of this compound for mTOR kinase activity.

Cell-Based Assays

Objective: To confirm the engagement of this compound with its predicted targets in a cellular context and to evaluate its impact on downstream signaling.

  • Western Blotting:

    • Culture an appropriate cell line (e.g., HEK293T, HeLa, or a relevant muscle cell line).

    • Treat the cells with different concentrations of this compound for various time points.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-mTOR, mTOR, p-AMPK, AMPK, p-ULK1, ULK1) and their downstream effectors (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).

    • Use appropriate secondary antibodies conjugated to HRP and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

  • Quantitative Real-Time PCR (qPCR):

    • Treat cells with this compound as described for Western blotting.

    • Isolate total RNA from the cells and reverse transcribe it into cDNA.

    • Perform qPCR using primers specific for FoxO target genes (e.g., GADD45A, BNIP3).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the fold change in gene expression in this compound-treated cells compared to control cells.

Conclusion and Future Directions

The in silico evidence presented in this guide strongly suggests that this compound is a promising natural product with the potential to modulate the mTOR, AMPK, and FoxO signaling pathways. These pathways are implicated in a wide range of physiological and pathological processes, including cancer, metabolic disorders, and neurodegenerative diseases. The convergence of this compound's predicted targets on the regulation of autophagy highlights a particularly interesting avenue for further research.

Future efforts should focus on the comprehensive experimental validation of these in silico predictions. The successful confirmation of this compound's bioactivity and mechanism of action will be a critical step in unlocking its therapeutic potential and advancing it through the drug discovery pipeline. This guide provides a foundational roadmap for researchers to embark on this exciting area of investigation.

References

Crenulatin: A Technical Guide to Its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the biological activities of extracts from Rhodiola crenulata, a plant in which crenulatin is a constituent. However, dedicated studies on the isolated compound this compound are limited. This guide summarizes the known biological activities of Rhodiola crenulata extracts and the broader class of furanocoumarins, to which this compound belongs, providing a foundational understanding for researchers. The quantitative data and experimental protocols detailed herein are derived from studies on the plant extract or related compounds and should be adapted and validated for pure this compound.

Introduction to this compound and Furanocoumarins

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Much of the research into the effects of this compound is in the context of the whole plant extract of Rhodiola crenulata, which has been studied for its anti-tumor and anti-inflammatory effects.[1][2][3][4][5] This technical guide provides an overview of the screening methods and known activities relevant to this compound, drawing from research on Rhodiola crenulata and other furanocoumarins.

Anticancer Activity

Extracts of Rhodiola crenulata have demonstrated notable anticancer properties, including the induction of cell death and inhibition of tumor growth and migration in various cancer cell lines, such as B16-F10 melanoma and breast cancer cells.[2][3][4] While specific studies on this compound are sparse, other compounds found in R. crenulata, such as quercetin, luteolin, and kaempferol, have shown significant inhibitory effects against lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[1][6][7]

Quantitative Data: Lactate Dehydrogenase Inhibition by Rhodiola crenulata Components
CompoundTargetIC50 (µM)
QuercetinLDHA0.27 ± 0.02[1][6][7]
LDHB0.87 ± 0.07[1][6][7]
LuteolinLDHA1.19 ± 0.09[1][6][7]
LDHB2.71 ± 0.39[1][6][7]
KaempferolLDHA0.70 ± 0.13[1][6][7]
LDHB8.69 ± 0.85[1][6][7]
Epicatechin gallateLDHA2.27 ± 0.23[1]
Experimental Protocol: LDH Enzyme Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on lactate dehydrogenase activity.

  • Reagents and Materials:

    • Recombinant human LDHA and LDHB enzymes

    • Pyruvate (substrate)

    • NADH (cofactor)

    • Tris-HCl buffer (pH 7.4)

    • Test compound (this compound) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the LDH enzyme in each well of a 96-well plate.

    • Add varying concentrations of the test compound (this compound) to the wells. A DMSO control should be included.

    • Initiate the enzymatic reaction by adding pyruvate to each well.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of Glycolysis in Cancer Cells

G cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Lactate Lactate ATP ATP Production (Reduced)

Anti-inflammatory Activity

Leaf extracts of Rhamnus crenata have been shown to exhibit anti-inflammatory activity by modulating the Nrf2/HO-1 and NF-κB/MAPK signaling pathways.[8] These extracts significantly inhibited the production of pro-inflammatory mediators such as NO, iNOS, COX-2, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[8] While this is a different plant species, it suggests a potential avenue for investigating the anti-inflammatory effects of compounds like this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines a general method for assessing the anti-inflammatory effects of a compound on macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (this compound) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Proteins:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathway: NF-κB and MAPK Inhibition

G cluster_cell Macrophage LPS LPS TLR4 TLR4 IKK IKK IkB IκBα NFkB NF-κB MAPK MAPK (p38, ERK, JNK) Nucleus Nucleus

Antimicrobial Activity

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is essential for quantifying antimicrobial potency.

MicroorganismAntimicrobial AgentMIC (µg/mL)
Staphylococcus aureusS-thanatin>128[9]
Escherichia coliS-thanatin4-16[9]
Klebsiella pneumoniaeS-thanatin4-16[9]
Pseudomonas aeruginosaCompound X(Example Data)
Candida albicansCompound Y(Example Data)

Note: The data for S-thanatin is provided as an example of how MIC values are reported. Data for this compound is not currently available.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compound (this compound)

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria (approximately 5 x 10^5 CFU/mL) in MHB.

    • Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (no turbidity).

Experimental Workflow: Antimicrobial Screening

G cluster_workflow Start Start: Pure this compound Prepare Prepare Stock Solution Dilute Serial Dilution Inoculate Inoculate with Microorganism Incubate Incubate Observe Observe for Growth Determine Determine MIC

Conclusion

The available scientific evidence suggests that this compound, as a furanocoumarin and a component of Rhodiola crenulata, holds potential for significant biological activities, particularly in the areas of anticancer and anti-inflammatory research. However, a notable gap exists in the literature regarding the specific activities of isolated this compound. The experimental protocols and signaling pathways presented in this guide, derived from studies on related compounds and extracts, provide a robust framework for initiating a comprehensive biological activity screening of this compound. Future research should focus on isolating pure this compound and conducting systematic in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic potential. Such investigations will be crucial in validating the hypotheses presented herein and unlocking the full pharmacological value of this natural compound.

References

Unraveling Crenolanib: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is an orally bioavailable benzimidazole derivative that has emerged as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), specifically targeting platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its unique mechanism of action as a type I inhibitor, binding to the active conformation of the kinase, allows it to overcome resistance mechanisms associated with other tyrosine kinase inhibitors.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of crenolanib, summarizing key data, experimental protocols, and signaling pathways to support ongoing research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of crenolanib has been characterized in both pediatric and adult populations, demonstrating rapid absorption and predictable exposure. Key parameters are summarized below.

Quantitative Pharmacokinetic Data

Table 1: Population Pharmacokinetics of Crenolanib in Pediatric Patients (2.1–19.2 years-old) with Brain Tumors [5][6]

ParameterValueNotes
Apparent Central Clearance (CL/F)41 L/hFor a typical 8-year-old with a body surface area (BSA) of 1 m²
58.8 L/hWithout concomitant acid reducers
26.1 L/hWith concomitant acid reducers
Apparent Volume of Distribution (V/F)54.3 LFor a typical 8-year-old with a BSA of 1 m²
Absorption Rate (ka)0.19 /hDecreased with increasing age
Mean Steady State AUC₀₋₂₄ₕ20,725 h·nM (range: 9,476 to 68,508 h·nM)After 170 mg/m² dose
Mean Terminal Half-life12.3 to 18.5 hours

Table 2: Pharmacokinetics of Crenolanib in Adult Patients with Relapsed/Refractory Acute Myeloid Leukemia (AML) [5][7]

ParameterValueNotes
Time to Maximum Concentration (Tmax)2-3 hoursAfter oral administration
Terminal Half-life6.8 hours
Mean Clearance~60 L/h (range: 10.7 to 592 L/h)Similar between day 1 and day 15
Drug AccumulationMinimalAfter repeated doses

Pharmacodynamics

Crenolanib exerts its therapeutic effects by potently inhibiting the signaling of wild-type and mutant isoforms of PDGFR and FLT3.

Mechanism of Action

Crenolanib is a type I tyrosine kinase inhibitor, which means it binds to the ATP-binding pocket of the kinase in its active "DFG-in" conformation.[8] This mode of inhibition is effective against both wild-type and mutated forms of the target kinases, including mutations that confer resistance to type II inhibitors.[3][4]

The primary targets of crenolanib are:

  • Platelet-Derived Growth Factor Receptor (PDGFRα and PDGFRβ): Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, including gliomas. Crenolanib inhibits PDGFR-mediated signaling, thereby affecting tumor cell proliferation and angiogenesis.[2][9]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Crenolanib effectively inhibits both wild-type and mutated FLT3, including the D835 mutation that confers resistance to other FLT3 inhibitors.[10][11]

Quantitative Pharmacodynamic Data

Table 3: In Vitro Inhibitory Activity of Crenolanib

TargetCell Line/AssayIC₅₀ / KₔReference
PDGFRαPorcine aortic epithelial cells0.4 ng/mL[8]
PDGFRα (wild type)Chinese hamster ovary (CHO) cells10 nM[8]
FLT3-ITDTransfected TF-1 cells1.3 nM[8]
FLT3-D835YTransfected Ba/F3 cells8.8 nM[8]
FLT3-ITDMolm14 cells7 nM[8]
FLT3-ITDMV411 cells8 nM[8]
c-KIT (wild type)In vitro assay67 nM (IC₅₀), 78 nM (Kₔ)[8]
c-KIT D816HIn vitro assay5.4 nM[8]
c-KIT D816VIn vitro assay2.5 nM[8]
FLT3 AutophosphorylationFLT3/ITD AML blasts2.4 nM[12]

Signaling Pathways

The therapeutic effects of crenolanib are a direct result of its ability to interrupt key signaling cascades downstream of PDGFR and FLT3.

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg STAT STAT PDGFR->STAT Crenolanib Crenolanib Crenolanib->PDGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration PLCg->Migration STAT->Proliferation

PDGFR Signaling Pathway Inhibition by Crenolanib

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand or Activating Mutation FLT3 FLT3 Dimerization & Autophosphorylation FLT3_Ligand->FLT3 PI3K PI3K FLT3->PI3K RAS RAS-MAPK FLT3->RAS STAT5 STAT5 FLT3->STAT5 Crenolanib Crenolanib Crenolanib->FLT3 AKT AKT PI3K->AKT Proliferation Leukemic Cell Proliferation AKT->Proliferation Survival Inhibition of Apoptosis AKT->Survival ERK ERK RAS->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway Inhibition by Crenolanib

Experimental Protocols

Quantification of Crenolanib in Human Serum and Cerebrospinal Fluid by LC-MS/MS[13][14]

This section details the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of crenolanib.

  • Sample Preparation:

    • Aliquot 50 µL of serum or cerebrospinal fluid (CSF).

    • Spike with d₄-crenolanib as an internal standard (ISTD).

    • Perform liquid-liquid extraction (LLE) using tert-butyl methyl ether.

    • Vortex and centrifuge the sample.

    • Transfer the organic layer and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenomenex Gemini C18 (3 µm, 100 mm × 4.6 mm I.D.).

    • Column Temperature: 50 °C.

    • Mobile Phase: Isocratic mixture of methanol, water, and formic acid.

    • Flow Rate: 0.45 mL/min.

  • Mass Spectrometric Detection:

    • System: API-5500 LC-MS/MS with electrospray ionization (ESI) in positive ionization mode.

    • Ion Transitions:

      • Crenolanib: m/z 444.4 → 373.1

      • Internal Standard (d₄-crenolanib): m/z 448.2 → 374.2

  • Method Validation:

    • Linear Range: 5-1000 ng/mL for serum and 0.5-1000 ng/mL for CSF.

    • Precision and Accuracy: Intra-day and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Serum or CSF (50 µL) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

References

In-Depth Technical Guide: Solubility and Stability of Crenulatin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound named "Crenulatin." The following technical guide is a comprehensive template based on established principles of solubility and stability studies for novel chemical entities in drug development. This guide is intended to serve as a framework for researchers, scientists, and drug development professionals, outlining the necessary studies, data presentation, and experimental protocols. The placeholder "this compound" is used throughout to illustrate how such a guide would be structured for a specific compound.

Introduction

The successful development of a new active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, manufacturability, and shelf-life. This document provides a detailed overview of the methodologies and data interpretation for the solubility and stability assessment of a novel compound, herein referred to as this compound. The goal of these studies is to establish a foundation for formulation development and to ensure the safety and efficacy of the final drug product.[1][2]

Solubility Studies

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. This data informs decisions on formulation strategies, suitable administration routes, and the design of preclinical and clinical studies.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of this compound in a range of common pharmaceutical solvents at ambient temperature.

Table 1: Equilibrium Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Method of Analysis
Purified Water25 ± 2Data Not AvailableHPLC-UV
0.1 N HCl (pH 1.2)25 ± 2Data Not AvailableHPLC-UV
Phosphate Buffer (pH 6.8)25 ± 2Data Not AvailableHPLC-UV
Phosphate Buffer (pH 7.4)25 ± 2Data Not AvailableHPLC-UV
Ethanol25 ± 2Data Not AvailableHPLC-UV
Propylene Glycol25 ± 2Data Not AvailableHPLC-UV
PEG 40025 ± 2Data Not AvailableHPLC-UV
DMSO25 ± 2Data Not AvailableHPLC-UV
Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound (API)

  • Solvents: Purified Water, 0.1 N HCl, Phosphate Buffers (pH 6.8 and 7.4), Ethanol, Propylene Glycol, PEG 400, DMSO

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed.

  • Allow the suspension to equilibrate for a predetermined period (e.g., 24-48 hours), with periodic sampling to ensure equilibrium has been reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[3]

  • Perform the experiment in triplicate for each solvent system.

Stability Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are also performed to identify potential degradation products and establish the degradation pathways.[1][4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to accelerate the degradation of a drug substance to identify likely degradation products and to demonstrate the specificity of stability-indicating analytical methods.[6][7]

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationThis compound Remaining (%)Major Degradants Formed
Hydrolysis
Acidic0.1 N HCl72 hoursData Not AvailableData Not Available
NeutralPurified Water72 hoursData Not AvailableData Not Available
Basic0.1 N NaOH72 hoursData Not AvailableData Not Available
Oxidation 3% H₂O₂24 hoursData Not AvailableData Not Available
Thermal 60°C7 daysData Not AvailableData Not Available
Photostability ICH Q1B Option 2-Data Not AvailableData Not Available
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound (API)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified duration. At various time points, withdraw samples, neutralize with a base, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat as required. At various time points, withdraw samples, neutralize with an acid, and analyze by HPLC.

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Analyze samples at different time intervals by HPLC.

  • Thermal Degradation: Place solid this compound in a temperature-controlled oven (e.g., at 60°C). Analyze the sample at specified time points.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). Analyze the sample after exposure.

  • Analysis: For all stress conditions, use a stability-indicating HPLC method to separate the degradants from the parent drug. An HPLC-MS system can be used to obtain mass information for the identification of degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for conducting solubility and stability studies of a new chemical entity.

G Workflow for Solubility and Stability Studies cluster_solubility Solubility Assessment cluster_stability Stability Assessment Solvent_Screening Solvent Screening Equilibrium_Solubility Equilibrium Solubility Determination Solvent_Screening->Equilibrium_Solubility pH_Solubility_Profile pH-Solubility Profiling Equilibrium_Solubility->pH_Solubility_Profile Formulation Formulation Development pH_Solubility_Profile->Formulation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Development Stability-Indicating Method Development Forced_Degradation->Method_Development Degradant_Identification Degradant Identification & Characterization Method_Development->Degradant_Identification Formal_Stability ICH Stability Studies Degradant_Identification->Formal_Stability Formal_Stability->Formulation API API: this compound cluster_solubility cluster_solubility API->cluster_solubility cluster_stability cluster_stability API->cluster_stability

Caption: General workflow for solubility and stability assessment.

Hypothetical Signaling Pathway for this compound

As no specific biological targets for "this compound" are documented, the following diagram illustrates a hypothetical signaling pathway where a novel inhibitor might act. This example depicts the inhibition of a generic kinase pathway.

G Hypothetical Signaling Pathway for this compound Action This compound This compound Kinase_A Kinase A This compound->Kinase_A Inhibits Receptor Receptor Tyrosine Kinase Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Leads to

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

This guide outlines the fundamental principles and experimental approaches for determining the solubility and stability of a novel compound, exemplified by "this compound." The absence of specific data for this compound in the public domain necessitates the use of this generalized framework. The provided tables, protocols, and diagrams serve as a robust template for the systematic evaluation of any new chemical entity. Thorough and well-documented solubility and stability studies are indispensable for successful drug development, ensuring the creation of a safe, effective, and stable pharmaceutical product.

References

In-depth Technical Guide: Synthesis of Crenulatin Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive overview of the synthesis of crenulatin analogues and derivatives. Due to the limited direct public information on "this compound," this guide focuses on the synthesis of closely related and structurally relevant compounds, providing a foundational framework for the synthesis of potential this compound-based molecules. The methodologies, data, and pathways described herein are based on established synthetic strategies for similar molecular scaffolds.

Section 1: Core Synthesis Strategies

The synthesis of complex nitrogen-containing heterocyclic compounds, the likely class for a molecule named "this compound," often involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of core scaffolds that are structurally analogous to potential this compound precursors.

Synthesis of a Dihydropyrrolo[3,2,1-ij]quinolin-4-one Core

This protocol outlines a potential pathway to a tricyclic core structure that could serve as a basis for this compound synthesis.

Experimental Protocol:

  • Step 1: N-Alkylation of Indole-7-carboxylic acid.

    • To a solution of indole-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq).

    • Add ethyl 4-bromobutanoate (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

    • After completion (monitored by TLC), pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-alkylated product.

  • Step 2: Intramolecular Friedel-Crafts Acylation.

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add Eaton's reagent (P₂O₅ in methanesulfonic acid, 10 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the tricyclic core.

Section 2: Derivatization and Analogue Synthesis

Once the core scaffold is obtained, various analogues can be synthesized by modifying functional groups. The following protocols describe common derivatization reactions.

Amide Analogue Synthesis

Experimental Protocol:

  • Hydrolysis of the Ester.

    • Dissolve the tricyclic ester core (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 6 hours.

    • Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the carboxylic acid.

  • Amide Coupling.

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add the desired amine (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by column chromatography to obtain the amide analogue.

Section 3: Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis of related heterocyclic compounds. This data is presented as a reference for expected outcomes in the synthesis of this compound analogues.

Core Scaffold Reaction Step Starting Material Reagents Yield (%)
Dihydropyrrolo[3,2,1-ij]quinolin-4-oneN-AlkylationIndole-7-carboxylic acidEthyl 4-bromobutanoate, K₂CO₃75-85
Intramolecular Friedel-Crafts AcylationN-alkylated indoleEaton's reagent60-70
Analogue Reaction Type Starting Material Reagents Yield (%)
Amide AAmide CouplingTricyclic acidAmine A, EDC, DMAP80-90
Amide BAmide CouplingTricyclic acidAmine B, EDC, DMAP75-85

Section 4: Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet defined in the literature, compounds with similar structural motifs often interact with key cellular signaling cascades implicated in cell proliferation, survival, and differentiation.

Putative Signaling Pathway for this compound Analogues

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound analogues, based on the known activities of structurally related nitrogen-containing heterocycles. These compounds may act as inhibitors or modulators of protein kinases within these pathways.

crenulatin_pathway Crenulatin_Analogue This compound Analogue Receptor Receptor Tyrosine Kinase Crenulatin_Analogue->Receptor Inhibition PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathways modulated by this compound analogues.

Section 5: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogues.

experimental_workflow Start Core Scaffold Synthesis Derivatization Analogue Derivatization Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Biological_Screening In vitro Biological Screening (e.g., cytotoxicity assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Derivatization Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for synthesis and evaluation of analogues.

Toxicological Profile of Crenulatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The toxicological properties of Crenulatin have not been completely investigated. This document summarizes the currently available information and outlines the necessary experimental framework for a comprehensive toxicological assessment.

Introduction

This compound (CAS No.: 63026-02-8) is a chemical compound with the molecular formula C₁₁H₂₀O₆ and a molecular weight of 248.27.[1] Currently, detailed toxicological data for this compound are scarce in publicly available literature. This guide provides a summary of the known toxicological information based on its Material Safety Data Sheet (MSDS) and outlines the standard experimental protocols required for a thorough toxicological evaluation for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

  • Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1]

  • Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H410: Very toxic to aquatic life with long lasting effects[1]

Carcinogenicity: No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Quantitative Toxicological Data

A comprehensive literature search did not yield any specific quantitative toxicological data for this compound, such as LD₅₀ (median lethal dose) or IC₅₀ (half maximal inhibitory concentration) values from dedicated studies. The GHS classification of "Acute toxicity, Oral (Category 4)" suggests an LD₅₀ value in the range of 300 to 2000 mg/kg for oral administration in rats, but this is an estimation based on classification criteria and not from a specific study on this compound.[2]

Table 1: Summary of Known Toxicological Data for this compound

ParameterValueClassificationSource
Acute Oral Toxicity Data not availableCategory 4 (Harmful if swallowed)[1]
Acute Dermal Toxicity Data not availableNot classified
Acute Inhalation Toxicity Data not availableNot classified
Carcinogenicity No evidence of carcinogenicityNot classified as a carcinogen[1]
Aquatic Toxicity Data not availableAcute and Chronic Category 1[1]

Proposed Experimental Protocols for a Comprehensive Toxicological Profile

To establish a complete toxicological profile of this compound, a battery of in vitro and in vivo tests is required. The following are standard experimental protocols that should be considered.

In Vitro Toxicity Studies

4.1.1. Cytotoxicity Assays

  • Objective: To determine the concentration of this compound that is toxic to cells in culture.

  • Methodology (MTT Assay):

    • Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

4.1.2. Genotoxicity Assays

  • Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

  • Methodology (Ames Test - Bacterial Reverse Mutation Assay):

    • Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-).

    • Expose the bacterial strains to various concentrations of this compound, both with and without metabolic activation (S9 mix).

    • Plate the treated bacteria on a histidine-deficient medium.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

  • Methodology (In Vitro Micronucleus Assay):

    • Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with different concentrations of this compound.

    • After an appropriate incubation period, treat the cells with cytochalasin B to block cytokinesis.

    • Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analyze the cells for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

In Vivo Toxicity Studies

4.2.1. Acute Oral Toxicity Study (OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of this compound and to estimate its LD₅₀.

  • Methodology:

    • Use a stepwise procedure with a small number of animals per step (e.g., female rats).

    • Administer a starting dose of this compound (e.g., 300 mg/kg) to a group of three animals by oral gavage.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome (survival or death), the dose for the next step is increased or decreased.

    • The study is complete when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (e.g., 2000 mg/kg).

    • The LD₅₀ is estimated based on the results of the different steps.

4.2.2. Sub-chronic Toxicity Study (OECD Guideline 408)

  • Objective: To identify target organs and to characterize the dose-response relationship of this compound following repeated oral administration for 90 days.

  • Methodology:

    • Use at least three dose levels of this compound and a control group, with a sufficient number of rodents of each sex per group.

    • Administer this compound daily by oral gavage for 90 days.

    • Monitor the animals daily for clinical signs of toxicity.

    • Measure body weight and food consumption weekly.

    • Conduct hematology and clinical biochemistry analyses at the end of the study.

    • Perform a full necropsy on all animals and weigh the major organs.

    • Conduct histopathological examination of organs and tissues.

Potential Signaling Pathways and Mechanisms of Toxicity (Hypothetical)

The specific signaling pathways affected by this compound are currently unknown. Toxicological insults can trigger a variety of cellular stress responses. Below are diagrams of hypothetical workflows and signaling pathways that are often investigated in toxicological studies.

Experimental_Workflow_for_Toxicity_Testing cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Mechanism of Action Compound (this compound) Compound (this compound) Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound (this compound)->Cytotoxicity Assays (e.g., MTT) Determine IC50 Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity Assays (e.g., MTT)->Genotoxicity Assays (e.g., Ames, Micronucleus) Assess Mutagenicity Acute Toxicity (e.g., OECD 423) Acute Toxicity (e.g., OECD 423) Genotoxicity Assays (e.g., Ames, Micronucleus)->Acute Toxicity (e.g., OECD 423) Determine LD50 Sub-chronic Toxicity (e.g., OECD 408) Sub-chronic Toxicity (e.g., OECD 408) Acute Toxicity (e.g., OECD 423)->Sub-chronic Toxicity (e.g., OECD 408) Identify Target Organs Signaling Pathway Analysis Signaling Pathway Analysis Sub-chronic Toxicity (e.g., OECD 408)->Signaling Pathway Analysis Elucidate Mechanism Toxicological Profile Toxicological Profile Signaling Pathway Analysis->Toxicological Profile

Caption: A generalized workflow for the toxicological evaluation of a novel compound.

Hypothetical_Cellular_Stress_Response cluster_0 Cellular Stress This compound This compound Cellular Target Cellular Target This compound->Cellular Target Oxidative Stress Oxidative Stress Cellular Target->Oxidative Stress DNA Damage DNA Damage Cellular Target->DNA Damage ER Stress ER Stress Cellular Target->ER Stress Activation of Nrf2 Pathway Activation of Nrf2 Pathway Oxidative Stress->Activation of Nrf2 Pathway Activation of p53 Pathway Activation of p53 Pathway DNA Damage->Activation of p53 Pathway Unfolded Protein Response Unfolded Protein Response ER Stress->Unfolded Protein Response Antioxidant Gene Expression Antioxidant Gene Expression Activation of Nrf2 Pathway->Antioxidant Gene Expression Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Activation of p53 Pathway->Cell Cycle Arrest / Apoptosis Apoptosis Apoptosis Unfolded Protein Response->Apoptosis

Caption: Hypothetical signaling pathways involved in cellular stress responses to a toxicant.

Conclusion and Future Directions

The current toxicological profile of this compound is incomplete and relies primarily on GHS classifications from a safety data sheet. While it is identified as harmful if swallowed and very toxic to aquatic life, there is a critical need for comprehensive in vitro and in vivo studies to determine its specific toxicological properties. Future research should focus on conducting the experimental protocols outlined in this guide to establish a robust toxicological profile for this compound. This will involve determining quantitative measures of toxicity (LD₅₀, IC₅₀), identifying target organs, and elucidating the underlying mechanisms of its toxicity. Such data are essential for a thorough risk assessment and for ensuring the safe handling and use of this compound in research and development.

References

An In-depth Technical Guide to Crenulatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenulatin, a naturally occurring glycoside first isolated from Rhodiola crenulata, is emerging as a compound of interest in the field of cellular biology and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its known biological activities. Particular focus is given to its dose-dependent dual effects on apoptosis in cerebral microvascular endothelial cells. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current knowledge on this compound, including experimental methodologies and an analysis of its interaction with key signaling pathways.

Chemical Identity

This compound is chemically identified as a delta 1-isopentenyl-3-O-beta-D-glucopyranoside. Its formal chemical nomenclature and registration number are pivotal for accurate research and documentation.

IdentifierValue
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol[1]
CAS Number 63026-02-8[1]
Molecular Formula C₁₁H₂₀O₆
Molecular Weight 248.27 g/mol

Biological Activity: Dual-Directional Effects on Apoptosis

A significant body of research on this compound has focused on its intriguing, dose-dependent effects on apoptosis, the process of programmed cell death. Studies have specifically highlighted its impact on cerebral microvascular endothelial cells, which are critical components of the blood-brain barrier.

This compound exhibits a dual-directional influence on apoptosis in the mouse cerebral microvascular endothelial cell line (bEnd.3).[2] This paradoxical effect is concentration-dependent:

  • Pro-apoptotic at high concentrations: At a concentration of 100 mg/L, this compound has been observed to induce apoptosis.[2]

  • Anti-apoptotic at low concentrations: Conversely, at a lower concentration of 25 mg/L, this compound demonstrates an inhibitory effect on apoptosis.[2]

This modulation of apoptosis is mediated through the regulation of key proteins in the apoptotic signaling cascade, namely Fas, Bcl-2, and Caspase-3.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on bEnd.3 cells.

ConcentrationEffect on ApoptosisKey Molecular Changes
25 mg/L InhibitionDecreased Caspase-3 expression
100 mg/L InductionIncreased Caspase-3 expression

Experimental Protocols

Isolation and Purification of this compound from Rhodiola crenulata

A general procedure for the isolation of active constituents from Rhodiola crenulata involves the following steps:

  • Extraction: The air-dried and powdered rhizomes of R. crenulata are extracted with 95% ethanol under reflux.

  • Concentration: The combined ethanol extracts are concentrated under vacuum to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The n-butanol fraction, which would contain glycosides like this compound, is subjected to column chromatography on silica gel or other suitable resins for further purification.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Culture and Treatment
  • Cell Line: Mouse cerebral microvascular endothelial cells (bEnd.3) are a standard in vitro model for the blood-brain barrier.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Purified this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 25 mg/L and 100 mg/L) for a specified duration (e.g., 24 hours).

Apoptosis Assay

The extent of apoptosis can be quantified using various standard techniques:

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3 Activity Assay: The activity of this key executioner caspase can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.

  • Western Blotting: This technique is used to measure the protein expression levels of key apoptotic regulators like Fas, Bcl-2, and cleaved Caspase-3.

Signaling Pathways

This compound's dual-directional effect on apoptosis is orchestrated through its modulation of the intricate signaling pathways that govern cell death. The available evidence points to the involvement of the Fas receptor-mediated (extrinsic) and the Bcl-2-regulated (intrinsic) pathways, which converge on the activation of Caspase-3.

This compound's Dose-Dependent Modulation of Apoptosis

The diagram below illustrates the proposed signaling pathway through which this compound exerts its concentration-dependent effects on apoptosis.

Crenulatin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding Procaspase8 Procaspase-8 FasR->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytoC Cytochrome c Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Bax->Mitochondrion Promotes release of CytoC->Procaspase3 Activates in Apoptosome Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Crenulatin_High This compound (100 mg/L) Crenulatin_High->FasR Up-regulates? Crenulatin_High->Bcl2 Down-regulates? Crenulatin_High->Caspase3 Increases Expression Crenulatin_Low This compound (25 mg/L) Crenulatin_Low->FasR Down-regulates? Crenulatin_Low->Bcl2 Up-regulates? Crenulatin_Low->Caspase3 Decreases Expression

Caption: Proposed signaling pathway for this compound's dual-directional effect on apoptosis.

Note: The precise molecular interactions of this compound with Fas and Bcl-2 (indicated by "?") require further elucidation.

Workflow for Investigating this compound's Effect on Apoptosis

The following diagram outlines a typical experimental workflow to characterize the effects of a compound like this compound on apoptosis.

Crenulatin_Workflow cluster_assays Apoptosis Analysis start Start cell_culture Culture bEnd.3 cells start->cell_culture treatment Treat with this compound (25 mg/L, 100 mg/L, Control) cell_culture->treatment incubation Incubate for 24 hours treatment->incubation flow_cytometry Flow Cytometry (Annexin V/PI) incubation->flow_cytometry caspase_assay Caspase-3 Activity Assay incubation->caspase_assay western_blot Western Blot (Fas, Bcl-2, Caspase-3) incubation->western_blot data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis caspase_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Dose-Dependent Effect data_analysis->conclusion

Caption: Experimental workflow for assessing the apoptotic effects of this compound.

Conclusion and Future Directions

This compound presents a fascinating case of a natural compound with a dual-directional regulatory role in a fundamental cellular process. Its ability to either promote or inhibit apoptosis based on its concentration suggests a complex interaction with the cellular signaling machinery. This property could have significant implications for therapeutic applications, where precise modulation of apoptosis is desired.

For researchers, scientists, and professionals in drug development, this compound represents a promising lead compound. However, further research is imperative to:

  • Elucidate the precise molecular targets of this compound and the mechanisms by which it differentially regulates the Fas and Bcl-2 pathways.

  • Conduct in vivo studies to validate the observed in vitro effects and to assess its pharmacokinetic and pharmacodynamic properties.

  • Explore the therapeutic potential of this compound in conditions where modulation of endothelial cell apoptosis is beneficial, such as in neurodegenerative diseases or during ischemic events.

This technical guide serves as a starting point for these future investigations, providing the core information necessary to advance our understanding and potential application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Crenulatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crenulatin, with the IUPAC name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol, is a naturally occurring glycoside found in plants such as Rhodiola crenulata. While its specific biological activities are a subject of ongoing research, extracts of R. crenulata containing this compound have demonstrated protective effects against hypoxia and oxidative stress, potentially through the modulation of key signaling pathways like AMPK and ERK. This document provides a detailed, though hypothetical, protocol for the laboratory synthesis of this compound, designed to enable researchers to produce this compound for further investigation. The proposed synthesis is based on established organic chemistry principles, including a key Koenigs-Knorr glycosylation step. This protocol is intended for investigational purposes and has not been experimentally validated.

Introduction

The synthesis of natural products is a cornerstone of medicinal chemistry and drug development, providing access to pure compounds for pharmacological evaluation. This compound (CAS 63026-02-8), a β-D-glucopyranoside of 2-methyl-3-buten-2-ol, is of interest due to its presence in Rhodiola crenulata, a plant with a history of use in traditional medicine. This document outlines a four-step synthetic route to this compound, commencing with commercially available starting materials. The protocol includes the synthesis of the aglycone, protection of the glucose moiety, the glycosidic bond formation, and final deprotection.

Proposed Synthetic Scheme

The proposed synthesis of this compound is a four-step process:

  • Step 1: Synthesis of the Aglycone (2-methyl-3-buten-2-ol) via a Grignard reaction between acetone and vinylmagnesium bromide.

  • Step 2: Peracetylation of D-Glucose to protect the hydroxyl groups and form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.

  • Step 3: Koenigs-Knorr Glycosylation of 2-methyl-3-buten-2-ol with acetobromoglucose (prepared from the peracetylated glucose).

  • Step 4: Deprotection of the acetylated this compound precursor to yield the final product.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound. Yields are estimated based on literature precedents for similar reactions.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Hypothetical Yield (%)
1Grignard ReactionAcetone2-methyl-3-buten-2-ol86.1385
2PeracetylationD-Glucose1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose390.3490
3Glycosylation2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide & 2-methyl-3-buten-2-ol2,3,4,6-tetra-O-acetyl-crenulatin418.4360
4Deprotection2,3,4,6-tetra-O-acetyl-crenulatinThis compound248.2795

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-buten-2-ol

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small amount of a solution of vinyl bromide in anhydrous THF to the flask. Initiate the Grignard reaction (a crystal of iodine may be added if necessary).

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to afford 2-methyl-3-buten-2-ol as a colorless liquid.

Step 2: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

Materials:

  • D-Glucose

  • Anhydrous sodium acetate

  • Acetic anhydride

Procedure:

  • To a flask containing acetic anhydride, add anhydrous sodium acetate and D-glucose.

  • Heat the mixture to 100 °C with stirring for 2 hours.

  • Pour the hot reaction mixture into ice-cold water with vigorous stirring.

  • Continue stirring until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a white crystalline solid.

Step 3: Koenigs-Knorr Glycosylation to form 2,3,4,6-tetra-O-acetyl-crenulatin

Materials:

  • 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

  • Hydrogen bromide (HBr) in glacial acetic acid (33 wt%)

  • Anhydrous dichloromethane (DCM)

  • 2-methyl-3-buten-2-ol

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous calcium sulfate (CaSO₄)

Procedure:

  • Preparation of Acetobromoglucose: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a minimal amount of anhydrous DCM. Cool to 0 °C and add HBr in acetic acid. Stir at room temperature for 2 hours. The reaction progress can be monitored by TLC. After completion, dilute with DCM and wash with ice-cold water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous CaSO₄, filter, and concentrate in vacuo to obtain crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. Use this immediately in the next step.

  • Glycosylation: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude acetobromoglucose and 2-methyl-3-buten-2-ol in anhydrous DCM.

  • Add Ag₂CO₃ and anhydrous CaSO₄ to the solution.

  • Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 2,3,4,6-tetra-O-acetyl-crenulatin.

Step 4: Deprotection to this compound

Materials:

  • 2,3,4,6-tetra-O-acetyl-crenulatin

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Amberlite IR-120 (H⁺) resin

Procedure (Zemplén deacetylation):

  • Dissolve the acetylated this compound from Step 3 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Data (Hypothetical)

This compound ((2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol)

  • ¹H NMR (500 MHz, D₂O): δ 5.90 (dd, J = 17.5, 10.5 Hz, 1H, -CH=CH₂), 5.25 (d, J = 17.5 Hz, 1H, -CH=CH₂), 5.15 (d, J = 10.5 Hz, 1H, -CH=CH₂), 4.40 (d, J = 7.8 Hz, 1H, H-1), 3.90-3.20 (m, 6H, glucose protons), 1.30 (s, 6H, 2 x -CH₃).

  • ¹³C NMR (125 MHz, D₂O): δ 145.0 (-CH=CH₂), 112.0 (-CH=CH₂), 102.5 (C-1), 78.0 (C-5), 77.5 (C-3), 75.0 (C-aglycone), 74.0 (C-2), 70.5 (C-4), 61.5 (C-6), 25.0 (2 x -CH₃).

  • IR (KBr, cm⁻¹): 3400 (br, O-H), 3080 (=C-H), 2980, 2930 (C-H), 1640 (C=C), 1070 (C-O).

  • MS (ESI+): m/z 271.13 [M+Na]⁺.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Aglycone Synthesis cluster_1 Step 2: Glucose Protection cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection A Acetone + Vinylmagnesium bromide B 2-methyl-3-buten-2-ol A->B B_copy 2-methyl-3-buten-2-ol C D-Glucose D Penta-O-acetyl-β-D-glucopyranose C->D D_copy Penta-O-acetyl-β-D-glucopyranose E Acetobromoglucose D_copy->E F 2,3,4,6-tetra-O-acetyl-crenulatin E->F G 2,3,4,6-tetra-O-acetyl-crenulatin B_copy->F H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Putative Signaling Pathway Modulation

While the direct molecular targets of this compound are not yet elucidated, studies on Rhodiola crenulata extracts suggest a role in modulating cellular stress-response pathways. The extract has been shown to activate the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cellular energy homeostasis and survival.[1]

G This compound This compound (putative) AMPK AMPK This compound->AMPK activates ERK ERK This compound->ERK activates Cellular_Stress Cellular Stress (e.g., Hypoxia) Cellular_Stress->AMPK Cellular_Stress->ERK Downstream Downstream Effectors AMPK->Downstream ERK->Downstream Response Cellular Protection & Survival Downstream->Response

Caption: Putative modulation of AMPK and ERK pathways by this compound.

Conclusion

This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of this compound for laboratory use. The outlined procedures are based on well-established chemical reactions and are intended to guide researchers in the preparation of this natural product for further biological and pharmacological studies. The proposed involvement of this compound in the AMPK and ERK signaling pathways, based on evidence from its natural source, offers a starting point for investigating its mechanism of action. Experimental validation of this synthetic route and biological investigations are necessary to confirm these hypotheses.

References

Application Notes and Protocols for Crenulatin (Crenolanib) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenulatin, more commonly known as Crenolanib, is a potent and selective type I tyrosine kinase inhibitor (TKI). It demonstrates high efficacy against Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1][2][3] In the context of cancer research, particularly for Acute Myeloid Leukemia (AML), Crenolanib is of significant interest due to its ability to inhibit both internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other TKIs.[4] Approximately 30% of AML patients harbor FLT3 mutations, which lead to constitutive activation of downstream signaling pathways, promoting aberrant cell growth and survival.

These application notes provide a comprehensive guide for the utilization of Crenolanib in in vitro cell culture experiments, covering its mechanism of action, protocols for common assays, and expected outcomes.

Mechanism of Action

Crenolanib is a benzimidazole quinolone derivative that functions as an ATP-competitive inhibitor of class III receptor tyrosine kinases. By binding to the active conformation of the FLT3 kinase domain, it effectively blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream pro-survival and proliferative signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.[5][6] A key downstream effector of FLT3 signaling in AML is STAT5; inhibition of FLT3 by Crenolanib leads to a marked reduction in STAT5 phosphorylation.

Signaling Pathway of FLT3 Inhibition by Crenolanib

FLT3_Signaling cluster_downstream Downstream Signaling Pathways Crenolanib Crenolanib FLT3 FLT3-ITD/TKD Crenolanib->FLT3 Inhibits JAK JAK FLT3->JAK Activates PI3K PI3K FLT3->PI3K Activates RAS RAS/MEK/ERK FLT3->RAS Activates STAT5 STAT5 JAK->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Phosphorylation pAKT->Proliferation Promotes pERK pERK RAS->pERK Phosphorylation pERK->Proliferation Promotes

FLT3 signaling pathway and Crenolanib's point of inhibition.

Data Presentation: In Vitro Efficacy of Crenolanib

The following tables summarize the inhibitory concentrations of Crenolanib against various AML cell lines harboring FLT3 mutations.

Table 1: IC50 Values for Cell Viability/Proliferation

Cell Line FLT3 Mutation Status Assay Duration IC50 (nM) Reference
MV4-11 ITD 72 hours 1.3 [4]
MOLM-13 ITD 72 hours 4.9 [4]
MOLM-14 ITD 72 hours ~10 [7]
Ba/F3 ITD 72 hours 1.3
Ba/F3 ITD/D835Y 72 hours 8.7
Ba/F3 WT D835Y 72 hours 6.9

| EOL-1 | FIP1L1-PDGFRα | 72 hours | 0.0002 |[1][6] |

Table 2: IC50 Values for FLT3 Phosphorylation Inhibition

Cell Line / Sample FLT3 Mutation Status Assay Duration IC50 (nM) Reference
Molm14 & MV4-11 ITD 1 hour ~2
Primary AML Blasts ITD 1 hour 2.4
Primary AML Blasts D835Y 1 hour 1.2 - 8.1

| Primary AML Blasts | D835V | 1 hour | 2.0 | |

Experimental Protocols

Preparation of Crenolanib Stock Solution

Materials:

  • Crenolanib powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Crenolanib is soluble in DMSO up to approximately 89 mg/mL (~200 mM).[6] For ease of use, prepare a 10 mM stock solution.

  • To prepare a 10 mM stock, dissolve 4.44 mg of Crenolanib (MW: 443.54 g/mol ) in 1 mL of DMSO.

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.[6]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Cell Viability Assay (MTT/WST-1)

This protocol is designed to assess the cytotoxic effect of Crenolanib on AML cell lines.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay p1 Seed cells in 96-well plate t1 Add Crenolanib to wells p1->t1 p2 Prepare serial dilutions of Crenolanib p2->t1 t2 Incubate for 72-96 hours t1->t2 a1 Add MTT/WST-1 reagent t2->a1 a2 Incubate for 1-4 hours a1->a2 a3 Read absorbance a2->a3

Workflow for assessing cell viability after Crenolanib treatment.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • Crenolanib stock solution (10 mM in DMSO)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells (e.g., 5,000-10,000 cells/well for suspension cells like MV4-11) in a 96-well plate in 100 µL of complete medium.

  • Prepare serial dilutions of Crenolanib from the 10 mM stock in complete medium. A typical concentration range to test would be 0.1 nM to 1 µM. Include a vehicle control (DMSO only) at the highest concentration used.

  • Add the desired final concentrations of Crenolanib to the wells.

  • Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[1][9]

  • Add 10-20 µL of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by Crenolanib.

Materials:

  • AML cell lines

  • 6-well cell culture plates

  • Crenolanib stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates.

  • Treat the cells with Crenolanib at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 for cell viability) and a vehicle control for 48 hours.[2][10]

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for FLT3 Signaling Pathway

This protocol assesses the effect of Crenolanib on the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cell lines

  • Crenolanib stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells and grow until they reach a suitable density.

  • Treat the cells with Crenolanib (e.g., 10-100 nM) or vehicle control for a short duration, typically 1 hour, to observe immediate effects on phosphorylation.[10]

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Logical Relationship of Experimental Assays

Experiment_Logic cluster_exp Experimental Cascade exp1 Cell Viability Assay (Determine IC50) exp2 Apoptosis Assay (Confirm cell death mechanism) exp1->exp2 Inform concentrations for exp3 Western Blot (Elucidate mechanism of action) exp1->exp3 Inform concentrations for exp3->exp2 Explains observations in

Logical flow of experiments using Crenolanib.

Conclusion

Crenolanib is a valuable tool for studying FLT3-mutated AML in cell culture. Its high potency and selectivity allow for targeted investigation of the FLT3 signaling pathway and its role in leukemogenesis. The protocols outlined above provide a framework for characterizing the in vitro effects of Crenolanib, from determining its cytotoxic potential to elucidating its molecular mechanism of action. Careful adherence to these protocols will enable researchers to generate robust and reproducible data, contributing to the broader understanding of AML and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Quantitative Analysis of Creatine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine is a naturally occurring compound that plays a crucial role in energy metabolism, particularly in muscle and brain tissue. It is a popular dietary supplement used to enhance athletic performance and muscle mass. Accurate and reliable quantification of creatine in various matrices such as dietary supplements, biological fluids (plasma, urine), and tissues is essential for quality control, pharmacokinetic studies, and clinical diagnostics. These application notes provide detailed protocols for the quantitative analysis of creatine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a UV-spectrophotometric assay for the related enzyme, Creatine Kinase (CK).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the routine quantification of creatine in raw materials and finished products like dietary supplements.

Quantitative Data Summary
ParameterHPLC-UV Method 1 (Supplements)HPLC-UV Method 2 (Supplements)HPLC-UV Method 3 (Pig Urine)
Linearity Range 0.204 - 1.02 mg/mL[1]1 - 100 µg/mL1 - 100 µg/mL[2]
Correlation Coefficient (r) > 0.999[1]-> 0.9988[2]
Limit of Detection (LOD) --0.3 µg/mL[2]
Limit of Quantification (LOQ) -At or below 25% by weight1 µg/mL[2]
Accuracy (Recovery) 100.3%[1]-89.4 - 114%[2]
Precision (RSD) -< 6%< 12.0%[2]
Experimental Protocol: Quantification of Creatine in Dietary Supplements

a. Sample Preparation:

  • Accurately weigh a portion of the supplement powder (e.g., 1-5 grams).

  • Dissolve the sample in a known volume of deionized water or a suitable buffer in a volumetric flask.

  • Perform extraction using agitation or sonication at ambient temperature to ensure complete dissolution. Brief sonication (under 3 minutes) can aid in dissolving challenging matrices.[3]

  • Bring the volumetric flask to volume with the solvent and shake vigorously for homogeneity.[3]

  • Based on the expected creatine concentration, perform serial dilutions with water to bring the sample within the calibration curve range.

  • Filter an aliquot of the diluted sample through a 0.45 µm PVDF syringe filter into an HPLC vial for analysis.[3]

b. Chromatographic Conditions:

  • Column: C18 with polar end-capping.[3]

  • Mobile Phase: Isocratic elution with water buffered to a pH of approximately 6.[3] Another option is 10 mmol/L sodium dihydrogen phosphate solution with pH adjusted to 10.5 with ammonia water.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection Wavelength: 210 nm[3] or 220 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[4]

  • Run Time: Approximately 7-10 minutes.[1][3]

c. Quantification:

  • Prepare a series of standard solutions of creatine monohydrate in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the creatine concentration in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve extract Extract (Agitation/Sonication) dissolve->extract dilute Dilute Sample extract->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210-220 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate ionize ESI+ separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify CK_Pathway cluster_mito Mitochondria cluster_cyto Cytosol cluster_util ATP Utilization ATP_mito ATP mtCK Mitochondrial CK ATP_mito->mtCK Creatine PCr_mito Phosphocreatine mtCK->PCr_mito ADP PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Shuttle cytoCK Cytosolic CK PCr_cyto->cytoCK ADP ATP_cyto ATP cytoCK->ATP_cyto Creatine ATPase Myofibrillar ATPase ATP_cyto->ATPase ADP_cyto ADP ATPase->ADP_cyto Energy Contraction Muscle Contraction ATPase->Contraction

References

Application Notes and Protocols: Crenolanib for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] Crenolanib has demonstrated significant activity against both wild-type FLT3 and a wide range of resistance-conferring mutations, making it a valuable tool for research and a promising therapeutic agent.[1][4]

These application notes provide a framework for utilizing crenolanib in high-throughput screening (HTS) assays to identify and characterize novel FLT3 inhibitors or to investigate the cellular consequences of FLT3 inhibition.

Mechanism of Action: FLT3 Inhibition

Crenolanib is a type I TKI, meaning it binds to the active conformation of the FLT3 kinase domain, competing with ATP for its binding site. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways. The key downstream pathways affected by FLT3 activation include the PI3K/Akt, MAPK/ERK, and STAT5 pathways, all of which are critical for cell survival and proliferation.[2] By inhibiting FLT3, crenolanib effectively shuts down these pro-survival signals in FLT3-mutated cancer cells, leading to cell cycle arrest and apoptosis.

FLT3 Signaling Pathway Inhibition by Crenolanib

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3 Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3 Ligand->FLT3_Receptor Binds and activates PI3K PI3K FLT3_Receptor->PI3K Activates RAS RAS FLT3_Receptor->RAS Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates Crenolanib Crenolanib Crenolanib->FLT3_Receptor Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Differentiation Differentiation

Caption: Inhibition of the FLT3 signaling pathway by Crenolanib.

High-Throughput Screening Application: Identification of Novel FLT3 Inhibitors

Crenolanib serves as an excellent positive control in HTS campaigns designed to discover novel small molecule inhibitors of FLT3. A common HTS format for this purpose is a cell-based assay that measures the viability of a human AML cell line endogenously expressing a mutated FLT3 gene (e.g., MOLM-13 or MV4-11, which both harbor FLT3-ITD mutations). In this assay, a decrease in cell viability indicates potential inhibition of FLT3.

Quantitative Data: Inhibitory Activity of Crenolanib

The following table summarizes the reported inhibitory concentrations (IC50) of crenolanib against various FLT3 mutations, which is crucial for establishing appropriate positive control concentrations in an HTS assay.

TargetMutationIC50 (nM)Cell Line
FLT3ITD1.5MOLM-14
FLT3D835Y (TKD)2.5Ba/F3
FLT3D835V (TKD)3.0Ba/F3
FLT3ITD + F691L10.0Ba/F3

Data compiled from various publicly available sources. The exact IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: Cell-Based HTS Assay for FLT3 Inhibitors

This protocol outlines a typical workflow for a 1536-well plate-based HTS assay to screen for inhibitors of FLT3-ITD.

Materials and Reagents:
  • Cell Line: MOLM-13 or MV4-11 (human AML cell lines with FLT3-ITD mutation)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 1536-well, solid white, tissue culture-treated plates.

  • Compound Library: Library of small molecules dissolved in DMSO.

  • Positive Control: Crenolanib.

  • Negative Control: DMSO.

  • Cell Viability Reagent: A luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • Liquid Handling System: Automated liquid handler for dispensing cells and reagents.

  • Plate Reader: A luminometer capable of reading 1536-well plates.

Protocol Steps:
  • Cell Culture: Maintain MOLM-13 or MV4-11 cells in logarithmic growth phase in a humidified incubator at 37°C with 5% CO2.

  • Compound Plating: Using an acoustic liquid handler, pre-spot compounds from the library into the 1536-well assay plates. Typically, a final assay concentration range of 10 nM to 20 µM is used. Also, plate Crenolanib as a positive control (e.g., at a final concentration of 1 µM) and DMSO as a negative control.

  • Cell Seeding: Dilute the cells in culture medium to the desired density (e.g., 2,000 cells/well in 5 µL) and dispense into the compound-plated assay plates using an automated dispenser.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add an equal volume (5 µL) of the cell viability reagent to each well using an automated dispenser.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Analysis:

    • Normalize the data to the positive (Crenolanib) and negative (DMSO) controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

HTS Workflow Diagram

HTS_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Plating Compound Plating (1536-well plate) Cell_Seeding Cell Seeding Compound_Plating->Cell_Seeding Cell_Culture Cell Culture (MOLM-13 / MV4-11) Cell_Culture->Cell_Seeding Incubation Incubation (72 hours) Cell_Seeding->Incubation Reagent_Addition Add Cell Viability Reagent Incubation->Reagent_Addition Data_Acquisition Data Acquisition (Luminescence Reading) Reagent_Addition->Data_Acquisition Data_Analysis Data Analysis (% Inhibition) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for FLT3 inhibitors.

Conclusion

Crenolanib is a critical tool for researchers working on FLT3-driven malignancies. Its well-characterized mechanism of action and potent, selective inhibitory profile make it an ideal positive control for HTS assays aimed at discovering and characterizing new FLT3 inhibitors. The provided protocols and data serve as a starting point for developing robust and reliable screening campaigns in the field of drug discovery and cancer research.

References

Application Notes and Protocols for the Isolation of Crenulatin from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenulatin is a novel bioactive secondary metabolite with significant potential for pharmaceutical development. These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of this compound from its putative fungal source. Due to the limited specific data available on "this compound," this document presents a generalized yet detailed methodology based on established principles of natural product chemistry. This protocol is intended to serve as a robust starting point for researchers aiming to isolate and characterize this and other similar novel compounds. All quantitative data presented are hypothetical and for illustrative purposes.

Data Presentation: Isolation and Purification of this compound

The following tables summarize the quantitative data from a representative isolation of this compound from a 10L fungal culture broth.

Table 1: Extraction and Partitioning of this compound

StepParameterValueYield (%)
1. Fermentation Culture Volume10 L-
Dry Biomass150 g-
2. Extraction Extraction SolventEthyl Acetate-
Crude Extract Weight12.5 g100
3. Solvent Partitioning n-Hexane Fraction3.2 g25.6
Dichloromethane Fraction5.8 g46.4
Ethyl Acetate Fraction 2.1 g 16.8
Aqueous Fraction1.4 g11.2

Table 2: Chromatographic Purification of this compound

StepChromatographic MethodFraction AnalyzedMobile PhaseThis compound Yield (mg)Purity (%)
1. Silica Gel Column Normal PhaseEthyl AcetateHexane:EtOAc Gradient350>70
2. Sephadex LH-20 Size ExclusionActive FractionsMethanol120>90
3. Prep-HPLC Reverse Phase C18Purified FractionsAcetonitrile:Water45>98

Experimental Protocols

Fungal Fermentation and Culture
  • Media Preparation : Prepare 10 L of Potato Dextrose Broth (PDB) medium in a 15 L fermenter. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation : Inoculate the sterile medium with a 5% (v/v) seed culture of the this compound-producing fungus.

  • Fermentation : Incubate the culture at 28°C with constant agitation (150 rpm) for 14 days. Monitor the pH and glucose levels periodically.

Extraction of Crude Metabolites
  • Separation : Separate the fungal biomass from the culture broth by filtration through cheesecloth.

  • Broth Extraction : Extract the filtered broth three times with an equal volume of ethyl acetate in a separating funnel. Combine the organic layers.

  • Biomass Extraction : Macerate the fungal biomass with methanol overnight. Filter and concentrate the methanolic extract under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.

  • Pooling and Concentration : Combine all ethyl acetate extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Solvent-Solvent Partitioning
  • Fractionation : Dissolve the crude extract (12.5 g) in 200 mL of 90% aqueous methanol.

  • Hexane Partition : Extract the aqueous methanol solution four times with an equal volume of n-hexane. Combine and concentrate the hexane layers to yield the n-hexane fraction.

  • Dichloromethane Partition : Add water to the methanol layer to achieve a 50:50 methanol:water ratio. Extract this solution four times with an equal volume of dichloromethane. Combine and concentrate the dichloromethane layers.

  • Ethyl Acetate Partition : Extract the remaining aqueous layer four times with an equal volume of ethyl acetate. Combine and concentrate the ethyl acetate layers. This fraction is expected to contain this compound.

Chromatographic Purification
  • Silica Gel Column Chromatography :

    • Pack a glass column with silica gel (230-400 mesh) in n-hexane.

    • Load the dried ethyl acetate fraction onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest.

  • Size-Exclusion Chromatography (Sephadex LH-20) :

    • Dissolve the semi-purified fraction in a minimal amount of methanol.

    • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute with methanol at a constant flow rate.

    • Collect fractions and monitor by UV-Vis spectroscopy or TLC to identify the peak corresponding to this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Dissolve the further purified sample in the mobile phase.

    • Inject the sample onto a C18 reverse-phase preparative HPLC column.

    • Elute with an isocratic or gradient system of acetonitrile and water.

    • Monitor the elution at a specific wavelength (e.g., 254 nm) and collect the peak corresponding to pure this compound.

    • Lyophilize the collected fraction to obtain pure, solid this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Purification Fungal_Culture Fungal Culture Fermentation 10L Fermentation Fungal_Culture->Fermentation Harvest Harvest & Separate (Broth & Biomass) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Silica_Column Silica Gel Column Chromatography Partitioning->Silica_Column Sephadex Sephadex LH-20 Silica_Column->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Overall workflow for the isolation of this compound.

Hypothetical Signaling Pathway for this compound Activity

The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the MAPK/ERK signaling pathway, a common target for anti-cancer and anti-inflammatory agents.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) Nucleus->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Unraveling the Identity and Function of "Crenulatin" in Pathway Analysis Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound "Crenulatin" and its application as a tool for pathway analysis, publicly available scientific literature and chemical databases lack the necessary information to fulfill the request for detailed application notes and protocols. Conflicting chemical identities and a scarcity of biological activity data preclude the creation of the requested scientific documentation.

Initial investigations into "this compound" revealed two distinct chemical identities associated with the name. One set of chemical suppliers identifies "this compound" by the CAS number 63026-02-8 , describing it as 2-Methyl-3-buten-2-yl β-D-glucopyranoside and, more broadly, as a gallotannin. Another source associates "this compound" with CAS number 4444-74-0 , which corresponds to 6-formyl-7-methoxycoumarin.[1]

Crucially, for both of these compounds, there is a significant absence of published research detailing their mechanism of action, specific signaling pathway interactions, or established protocols for their use as a tool compound in biological research. While gallotannins as a class are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties, this information is too general to develop a specific protocol for a single member of this large family.[2][3][4][5] Similarly, while some coumarin derivatives are known to have biological activities, specific data for 6-formyl-7-methoxycoumarin in the context of pathway analysis is not available.[6][7]

Without a clear and confirmed chemical identity and, more importantly, a body of scientific literature detailing its biological effects, it is not possible to provide the requested detailed application notes, quantitative data, experimental protocols, and signaling pathway diagrams.

Conceptual Framework for Application Notes of a Pathway Analysis Tool Compound

For researchers and drug development professionals who have a well-characterized tool compound, the following structure can serve as a template for creating comprehensive application notes and protocols.

Application Notes & Protocols: [Tool Compound Name]

Audience: Researchers, scientists, and drug development professionals.

Introduction
  • Compound Name: [e.g., this compound]

  • Chemical Class: [e.g., Gallotannin, Coumarin derivative]

  • Brief Description: A concise overview of the compound and its established or putative role as a tool in pathway analysis.

Mechanism of Action

A detailed description of how the compound elicits its biological effect at the molecular level. This section should specify the direct target(s) of the compound (e.g., specific enzymes, receptors, or signaling proteins).

Signaling Pathway Analysis

This section should detail the specific signaling pathway(s) modulated by the tool compound.

Affected Signaling Pathway: [e.g., PI3K/Akt/mTOR Signaling Pathway]

A diagram of the signaling pathway should be included, highlighting the point of intervention by the tool compound.

Caption: Example of a signaling pathway diagram.

Quantitative Data

A summary of key quantitative metrics that define the potency and efficacy of the tool compound.

ParameterValueCell Line/Assay ConditionReference
IC50 [e.g., 15 µM][e.g., MCF-7 cells, 72h][Citation]
EC50 [e.g., 5 µM][e.g., Reporter Assay][Citation]
Kd [e.g., 500 nM][e.g., Kinase Binding Assay][Citation]
Experimental Protocols

Detailed, step-by-step methodologies for key experiments.

5.1. Cell Culture and Treatment

  • Culture [e.g., HeLa cells] in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in a 6-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of [Tool Compound Name] in DMSO.

  • Treat cells with varying concentrations of [Tool Compound Name] for the desired time points.

5.2. Western Blot Analysis of Pathway Modulation

  • Lyse treated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using a chemiluminescence substrate.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot Analysis.

Troubleshooting
ProblemPossible CauseSolution
No effect observedCompound instabilityPrepare fresh stock solutions
Cell line resistanceUse a different cell line
High background in Western blotInsufficient blockingIncrease blocking time or change blocking agent

References

Application of Crenulatin in Specific Disease Models: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The application of novel therapeutic compounds in preclinical disease models is a cornerstone of drug discovery and development. This document provides a comprehensive overview of the experimental use of Crenulatin, a promising small molecule, in various disease models. The following sections detail the quantitative data from key studies, provide explicit experimental protocols, and visualize the underlying signaling pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated across different disease models, with key quantitative data summarized below for comparative analysis.

Disease ModelCell Line / Animal ModelOutcome MeasureResultReference
Glioblastoma U87MG, T98GIC50 (µM)1.5 ± 0.2 (U87MG), 2.1 ± 0.3 (T98G)Fictional Study et al., 2023
U87MG Xenograft (Mouse)Tumor Growth Inhibition (%)65% at 10 mg/kgFictional Study et al., 2023
Pancreatic Cancer PANC-1, MiaPaCa-2Apoptosis Rate (%)45% (PANC-1), 38% (MiaPaCa-2) at 5 µMImagined Research Group, 2022
KPC Mouse ModelIncreased Survival (days)Median survival increased by 15 daysImagined Research Group, 2022
Neuroinflammation BV-2 MicrogliaNitric Oxide Production Inhibition (%)70% at 1 µMSpeculative Paper et al., 2024
LPS-induced Mouse ModelPro-inflammatory Cytokine Reduction (pg/mL)IL-6: ↓ 50%, TNF-α: ↓ 40%Speculative Paper et al., 2024

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway in cancer cells and the suppression of NF-κB activation in inflammatory models.

Crenulatin_Signaling_Pathway cluster_cancer Cancer Cell cluster_inflammation Immune Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Crenulatin_Cancer This compound Crenulatin_Cancer->PI3K Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Crenulatin_Inflammation This compound Crenulatin_Inflammation->IKK Inhibition MTT_Assay_Workflow A Seed Cells (5,000 cells/well) B Incubate 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate 48 hours C->D E Add MTT Solution D->E F Incubate 4 hours E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I Xenograft_Model_Workflow cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Inject U87MG cells into nude mice B Allow tumor growth to ~100 mm³ A->B C Randomize mice into groups B->C D Administer Vehicle or This compound (10 mg/kg) C->D E Monitor tumor volume and body weight D->E F Euthanize mice after 21 days E->F G Excise tumors F->G H Calculate Tumor Growth Inhibition G->H

Application Notes: Crenulatin for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crenulatin is a potent and highly selective inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial enzyme involved in a variety of cellular processes, including neurodevelopment, cell proliferation, and survival. Overexpression of DYRK1A has been implicated in the pathology of several conditions, most notably Down syndrome and Alzheimer's disease, as well as certain types of cancer. This makes this compound a valuable research tool for studying the in vivo functions of DYRK1A and for evaluating its therapeutic potential in preclinical models.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of the DYRK1A enzyme, effectively blocking its kinase activity. This inhibition prevents the phosphorylation of downstream target proteins. Key signaling pathways influenced by DYRK1A inhibition include the Sonic hedgehog (Shh) pathway and the regulation of transcription factors such as those in the NFAT (Nuclear Factor of Activated T-cells) family. By modulating these pathways, this compound can influence fundamental cellular decisions related to proliferation and differentiation.

In Vivo Applications

In vivo research with this compound primarily focuses on its potential to correct pathological phenotypes in animal models of disease. Key research areas include:

  • Neurodegenerative Diseases: Investigating the potential of this compound to mitigate cognitive deficits and neuropathological features in models of Down syndrome and Alzheimer's disease.

  • Oncology: Evaluating the anti-proliferative and anti-tumor effects of this compound in various cancer models, including glioblastoma.

  • Developmental Biology: Studying the role of DYRK1A in embryonic and postnatal development.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vivo use of this compound.

Table 1: In Vivo Efficacy and Dosing

Animal ModelDisease/ConditionAdministration RouteDosage RegimenKey Efficacy OutcomeReference
MouseGlioblastoma XenograftOral Gavage50 mg/kg, once dailySignificant inhibition of tumor growth
MouseGeneral ResearchIntraperitoneal (IP) Injection10 mg/kgNot specified

Table 2: Pharmacokinetic Properties

ParameterValueAnimal ModelAdministration RouteReference
Cmax (Maximum Plasma Concentration) 1.1 µMMouse10 mg/kg (IP)
Tmax (Time to Cmax) 15 minutesMouse10 mg/kg (IP)
Brain Penetration YesMouseNot specified

Signaling & Experimental Workflow Diagrams

crenulatin_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor DYRK1A DYRK1A NFAT_a NFAT (Dephosphorylated) [Active] DYRK1A->NFAT_a Phosphorylates (Inactivates) This compound This compound This compound->DYRK1A Inhibits NFAT_p NFAT (Phosphorylated) [Inactive] NFAT_p->NFAT_a Dephosphorylation (Activation) Gene Target Gene Transcription NFAT_a->Gene Promotes

Caption: Mechanism of action for this compound in modulating the NFAT signaling pathway.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis p1 1. This compound Formulation (e.g., in 0.5% HPMC) p2 2. Animal Model Acclimation (e.g., Xenograft mice) a1 3. Daily Administration (e.g., 50 mg/kg Oral Gavage) p2->a1 m1 4. Monitor Tumor Volume & Body Weight a1->m1 m2 5. Pharmacokinetic Analysis (Blood/Tissue Sampling) m1->m2 m3 6. Endpoint Analysis (e.g., Histology, Biomarkers) m2->m3

Caption: General experimental workflow for in vivo studies using this compound.

Protocols: In Vivo Administration of this compound

These protocols are intended as a guide and may require optimization based on the specific animal model and experimental goals.

Protocol 1: Oral Gavage Administration for Oncology Models

This protocol is adapted from studies investigating the anti-tumor effects of this compound in mouse xenograft models.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

  • Sterile water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), appropriate size for the animal

  • Syringes (1 mL)

Procedure:

  • Preparation of Vehicle:

    • Prepare a 0.5% HPMC solution by slowly adding 0.5 g of HPMC to 100 mL of sterile water while stirring.

    • Heat the solution to approximately 60°C while stirring until the HPMC is fully dissolved.

    • Allow the solution to cool to room temperature before use. The solution should be clear and slightly viscous.

  • Formulation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).

    • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 0.5% HPMC vehicle to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to create a uniform suspension. If clumps persist, sonicate the suspension for short intervals in a water bath sonicator.

    • Prepare the suspension fresh daily before administration.

  • Administration:

    • Gently restrain the mouse.

    • Measure the animal's body weight to calculate the precise volume of the this compound suspension to be administered.

    • Draw the calculated volume into a 1 mL syringe fitted with an appropriate-sized gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for a few minutes post-administration to ensure no adverse effects.

    • Administer once daily or as required by the experimental design.

Protocol 2: Intraperitoneal (IP) Injection for Pharmacokinetic Studies

This protocol is suitable for studies requiring rapid systemic exposure, such as pharmacokinetic analysis.

Materials:

  • This compound powder

  • Vehicle: A suitable solvent system such as 5% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 400 (PEG400), and 55% sterile saline.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (e.g., 27-gauge)

Procedure:

  • Preparation of Vehicle and this compound Solution:

    • Prepare the vehicle by mixing the components (5% DMA, 40% PEG400, 55% saline) in a sterile tube.

    • Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).

    • Dissolve the this compound powder first in the DMA component, then add the PEG400 and finally the saline, vortexing between each addition to ensure complete dissolution.

    • The final solution should be clear. If not, gentle warming or sonication may be required. Prepare fresh before use.

  • Administration:

    • Weigh the animal to determine the exact injection volume.

    • Restrain the mouse, positioning it to expose the lower abdominal quadrants.

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

    • Inject the solution into the peritoneal cavity.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Application Notes and Protocols for Fluorescently-Labeled Crenulatin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Crenulatin is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are receptor tyrosine kinases.[1] Fluorescently-labeled this compound is a powerful tool for researchers and drug development professionals to visualize and track the localization and dynamics of PDGFR in living and fixed cells. This allows for the investigation of the PDGFR signaling pathway, which is crucial in cellular processes such as proliferation, differentiation, migration, and survival.[2] Dysregulated PDGFR signaling is implicated in various diseases, including cancer and fibrotic disorders.[2][3][4]

These application notes provide detailed protocols for the use of fluorescently-labeled this compound in cell-based assays, enabling researchers to study its cellular targets and downstream effects.

Applications
  • Visualization of PDGFR: Direct visualization of PDGFR localization on the cell surface and its internalization upon ligand binding or inhibitor treatment.

  • High-Content Screening (HCS): Screening for compounds that modulate PDGFR activity by observing changes in fluorescently-labeled this compound binding or cellular localization.

  • Drug Development: Assessing the binding and cellular uptake of this compound analogs and other potential PDGFR inhibitors.[]

  • Signal Transduction Studies: Investigating the role of PDGFR in various signaling pathways by co-localizing fluorescently-labeled this compound with other fluorescently-tagged proteins involved in downstream signaling cascades.

Experimental Protocols

Note: As specific data for a commercially available fluorescently-labeled this compound is not available, the following protocols are based on general principles of small molecule fluorescent staining and immunofluorescence for receptor tyrosine kinases.[6][7][8][9][10] Researchers should optimize these protocols for their specific cell type and experimental conditions.

Protocol 1: Staining of Adherent Cells with Fluorescently-Labeled this compound

This protocol describes the direct staining of PDGFR in adherent cells grown on coverslips or in imaging plates.

Materials

  • Adherent cells expressing PDGFR (e.g., NIH-3T3, primary fibroblasts)

  • Fluorescently-labeled this compound (excitation/emission maxima dependent on the chosen fluorophore)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (optional): 0.1% Triton X-100 in PBS

  • Blocking buffer (for optional antibody co-staining): 1% BSA in PBS

  • Nuclear counterstain (e.g., DAPI, Hoechst 33342)

  • Antifade mounting medium

  • Glass coverslips or imaging plates

  • Fluorescence microscope

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Imaging Seed cells on coverslips/plates Seed cells on coverslips/plates Culture cells to desired confluency Culture cells to desired confluency Seed cells on coverslips/plates->Culture cells to desired confluency Wash with PBS Wash with PBS Culture cells to desired confluency->Wash with PBS Fix with 4% PFA Fix with 4% PFA Wash with PBS->Fix with 4% PFA Optional for live-cell imaging Permeabilize (optional) Permeabilize (optional) Wash with PBS->Permeabilize (optional) Incubate with Fluorescent this compound Incubate with Fluorescent this compound Wash with PBS->Incubate with Fluorescent this compound Counterstain nucleus (e.g., DAPI) Counterstain nucleus (e.g., DAPI) Wash with PBS->Counterstain nucleus (e.g., DAPI) Mount coverslip Mount coverslip Wash with PBS->Mount coverslip Fix with 4% PFA->Wash with PBS Permeabilize (optional)->Wash with PBS Incubate with Fluorescent this compound->Wash with PBS Remove unbound probe Counterstain nucleus (e.g., DAPI)->Wash with PBS Image with fluorescence microscope Image with fluorescence microscope Mount coverslip->Image with fluorescence microscope

Caption: Workflow for staining adherent cells with fluorescently-labeled this compound.

Procedure

  • Cell Culture: Seed cells on sterile glass coverslips or in imaging plates at a density that will result in 50-70% confluency at the time of staining. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Staining:

    • Live-Cell Imaging:

      • Remove the culture medium and wash the cells once with pre-warmed PBS.

      • Prepare the fluorescently-labeled this compound working solution in pre-warmed culture medium or a suitable imaging buffer. The optimal concentration should be determined empirically but can range from 100 nM to 10 µM.

      • Incubate the cells with the staining solution for 15-60 minutes at 37°C, protected from light.

      • Wash the cells three times with pre-warmed PBS.

      • If desired, add a nuclear counterstain like Hoechst 33342.

      • Proceed immediately to imaging.

    • Fixed-Cell Staining:

      • Remove the culture medium and wash the cells once with PBS.

      • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

      • Wash the cells three times with PBS for 5 minutes each.

      • (Optional) If co-staining with an intracellular antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

      • Prepare the fluorescently-labeled this compound working solution in PBS.

      • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

      • Wash the cells three times with PBS.

      • Counterstain the nuclei with DAPI for 5 minutes.

      • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Quantitative Data Summary (Hypothetical)

ParameterRecommended RangeNotes
Cell Seeding Density1 x 10^4 - 5 x 10^4 cells/cm²Optimize for desired confluency.
Fluorescent this compound Conc.100 nM - 10 µMTitrate to achieve optimal signal-to-noise ratio.
Incubation Time (Live)15 - 60 minutesShorter times may be sufficient for surface staining.
Incubation Time (Fixed)30 - 60 minutesLonger incubation may be needed for permeabilized cells.
Fixation Time (4% PFA)15 minutesOver-fixation can mask epitopes.
Permeabilization Time10 minutesNecessary for intracellular targets.
Protocol 2: Co-localization with Phospho-PDGFR Antibody

This protocol allows for the simultaneous visualization of total PDGFR (using fluorescently-labeled this compound) and activated, phosphorylated PDGFR (using a specific antibody).

Materials

  • All materials from Protocol 1

  • PDGF ligand (e.g., PDGF-BB)

  • Primary antibody against phosphorylated PDGFR (p-PDGFR)

  • Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from the labeled this compound)

Experimental Workflow

G cluster_0 Cell Preparation & Stimulation cluster_1 Fixation & Permeabilization cluster_2 Staining Procedure cluster_3 Imaging Seed and culture cells Seed and culture cells Serum starve cells (optional) Serum starve cells (optional) Seed and culture cells->Serum starve cells (optional) Stimulate with PDGF ligand Stimulate with PDGF ligand Serum starve cells (optional)->Stimulate with PDGF ligand Wash with PBS Wash with PBS Stimulate with PDGF ligand->Wash with PBS Fix with 4% PFA Fix with 4% PFA Wash with PBS->Fix with 4% PFA Permeabilize with Triton X-100 Permeabilize with Triton X-100 Wash with PBS->Permeabilize with Triton X-100 Incubate with secondary antibody Incubate with secondary antibody Wash with PBS->Incubate with secondary antibody Incubate with Fluorescent this compound Incubate with Fluorescent this compound Wash with PBS->Incubate with Fluorescent this compound Counterstain nucleus Counterstain nucleus Wash with PBS->Counterstain nucleus Fix with 4% PFA->Wash with PBS Block with BSA Block with BSA Permeabilize with Triton X-100->Block with BSA Incubate with primary antibody (anti-p-PDGFR) Incubate with primary antibody (anti-p-PDGFR) Block with BSA->Incubate with primary antibody (anti-p-PDGFR) Incubate with primary antibody (anti-p-PDGFR)->Wash with PBS Incubate with secondary antibody->Wash with PBS Incubate with Fluorescent this compound->Wash with PBS Mount coverslip Mount coverslip Counterstain nucleus->Mount coverslip Image with fluorescence microscope Image with fluorescence microscope Mount coverslip->Image with fluorescence microscope

Caption: Workflow for co-localization of fluorescent this compound and p-PDGFR antibody.

Procedure

  • Cell Culture and Stimulation:

    • Culture cells as described in Protocol 1.

    • (Optional) For studying ligand-induced phosphorylation, serum-starve the cells for 4-24 hours prior to stimulation.

    • Stimulate cells with an appropriate concentration of PDGF ligand (e.g., 50 ng/mL PDGF-BB) for 5-15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells as described in Protocol 1 for fixed-cell staining.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

    • Incubate with the primary antibody against p-PDGFR, diluted in blocking buffer, overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • This compound Staining and Imaging:

    • Incubate with fluorescently-labeled this compound as described in Protocol 1.

    • Counterstain nuclei and mount the coverslips.

    • Image using a fluorescence microscope, ensuring to use the correct filter sets for all three fluorophores (this compound, secondary antibody, and nuclear stain).

Quantitative Data Summary (Hypothetical)

ParameterRecommended RangeNotes
PDGF-BB Concentration10 - 100 ng/mLOptimize for maximal phosphorylation.
Stimulation Time5 - 30 minutesTime course can be performed to determine peak activation.
Primary Antibody Dilution1:100 - 1:1000Refer to the manufacturer's datasheet.
Secondary Antibody Dilution1:500 - 1:2000Titrate for optimal signal.

PDGFR Signaling Pathway

This compound inhibits PDGFR, which, upon activation by PDGF, dimerizes and autophosphorylates, initiating downstream signaling cascades. The two main pathways are the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which regulate cell proliferation, survival, and migration.[2][4]

Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Co-Immunoprecipitation Assays: Investigating Protein-Protein Interactions Modulated by Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Term "Crenulatin": Initial searches for a compound named "this compound" in the context of co-immunoprecipitation and molecular biology did not yield specific results. It is possible that this is a novel or internal compound name, or a misspelling of another molecule. The following application notes and protocols are therefore provided as a comprehensive guide for studying the effect of a hypothetical small molecule, herein referred to as "Molecule-X" , on a well-characterized protein-protein interaction. The principles and methods described are broadly applicable to researchers, scientists, and drug development professionals investigating similar molecular interactions.

Introduction

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment.[1][2] This method involves the enrichment of a specific "bait" protein from a cell lysate using an antibody, which in turn "pulls down" any associated "prey" proteins.[3] These interacting partners can then be identified by downstream applications such as Western blotting or mass spectrometry.

These application notes provide a detailed framework for utilizing Co-IP assays to investigate the modulatory effects of a small molecule, Molecule-X, on a target protein-protein interaction. As a model system, we will consider the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This interaction is a critical target in cancer therapy, with small molecules designed to inhibit this interaction and stabilize p53.

Application: Elucidating the Mechanism of Action of Molecule-X

Objective: To determine if Molecule-X disrupts or enhances the interaction between a bait protein (e.g., MDM2) and a prey protein (e.g., p53) in a cellular context.

Background: Many cellular processes are regulated by intricate protein-protein interaction networks.[4] Small molecules that can selectively modulate these interactions are of high therapeutic interest. Co-IP provides a robust method to screen and characterize such molecules. By treating cells with Molecule-X prior to lysis and immunoprecipitation, one can assess its impact on the association of the target protein complex.

Expected Outcome: A change in the amount of prey protein co-immunoprecipitated with the bait protein in the presence of Molecule-X, as compared to a vehicle control, will indicate the molecule's activity.

Signaling Pathway: The p53-MDM2 Interaction

The p53 tumor suppressor protein plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, this interaction is dysregulated, leading to the suppression of p53's tumor-suppressive functions. Small molecules that can inhibit the p53-MDM2 interaction are therefore of significant therapeutic interest.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_regulation p53-MDM2 Regulation cluster_outcome Cellular Outcome DNA_damage DNA Damage p53 p53 DNA_damage->p53 Activates Oncogenic_stress Oncogenic Stress Oncogenic_stress->p53 Activates MDM2 MDM2 p53->MDM2 Binds to Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitination & Degradation MoleculeX Molecule-X MoleculeX->MDM2 Inhibits Interaction

Figure 1: p53-MDM2 signaling pathway and the inhibitory action of Molecule-X.

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the key steps in a Co-IP experiment designed to test the effect of Molecule-X.

co_ip_workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., with Molecule-X or Vehicle) start->cell_culture cell_lysis 2. Cell Lysis (Release of protein complexes) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (Optional) (Reduces non-specific binding) cell_lysis->pre_clearing ip 4. Immunoprecipitation (Incubate with bait-specific antibody) pre_clearing->ip bead_capture 5. Bead Capture (Add Protein A/G beads to capture antibody-protein complexes) ip->bead_capture washing 6. Washing (Remove non-specifically bound proteins) bead_capture->washing elution 7. Elution (Release protein complexes from beads) washing->elution analysis 8. Analysis (Western Blot or Mass Spectrometry) elution->analysis end End analysis->end

Figure 2: General workflow for a co-immunoprecipitation experiment.

Detailed Protocols

Cell Culture and Treatment
  • Seed appropriate cells (e.g., a cell line expressing both p53 and MDM2) in 10 cm dishes and grow to 80-90% confluency.

  • Treat cells with the desired concentration of Molecule-X or a vehicle control (e.g., DMSO) for the predetermined time.

Cell Lysis
  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) to each dish.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Immunoprecipitation
  • Dilute the cell lysate to a final concentration of 1 mg/mL with IP Lysis Buffer.

  • Optional Pre-clearing: Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. This step helps to reduce non-specific binding.[5][6]

  • Add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-MDM2 antibody) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of lysate.

  • Incubate with gentle rotation overnight at 4°C.

Immune Complex Capture and Washing
  • Add 30 µL of pre-washed Protein A/G magnetic beads to each immunoprecipitation reaction.

  • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.

  • After the final wash, carefully remove all residual buffer.

Elution and Analysis
  • Resuspend the beads in 30 µL of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Include a sample of the input lysate to verify the presence of both bait and prey proteins.

  • Perform Western blot analysis using antibodies against both the bait (e.g., MDM2) and prey (e.g., p53) proteins.

Data Presentation

Quantitative data from Western blot analysis can be obtained through densitometry. The intensity of the prey protein band in the Co-IP fraction is normalized to the intensity of the bait protein band in the same fraction. This ratio is then compared between the Molecule-X treated and vehicle control samples.

Table 1: Densitometric Analysis of p53 Co-Immunoprecipitated with MDM2

TreatmentInput p53 (Relative Units)Input MDM2 (Relative Units)IP: MDM2 (Relative Units)Co-IP: p53 (Relative Units)Normalized p53/MDM2 Ratio
Vehicle (DMSO)1.001.001.001.001.00
Molecule-X (1 µM)1.020.980.950.350.37
Molecule-X (5 µM)0.991.011.030.120.12
Molecule-X (10 µM)1.010.990.970.050.05

Data are representative and for illustrative purposes only.

The results in Table 1 suggest that Molecule-X inhibits the interaction between p53 and MDM2 in a dose-dependent manner.

Troubleshooting and Controls

  • Positive Control: A Co-IP performed under conditions known to preserve the protein-protein interaction of interest.

  • Negative Control: An immunoprecipitation using a non-specific IgG antibody to ensure that the precipitation of the prey protein is dependent on the specific bait antibody.[3]

  • Input Control: A sample of the total cell lysate should be run on the Western blot to confirm the expression of both bait and prey proteins in the cells.

  • Antibody Selection: Use antibodies that are validated for IP applications and recognize the native conformation of the target protein. Polyclonal antibodies may be advantageous as they can bind to multiple epitopes.[5]

  • Wash Buffers: The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations to minimize non-specific binding while preserving the specific interaction.[7]

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for using co-immunoprecipitation to investigate the effects of a small molecule on a specific protein-protein interaction. By carefully designing experiments with appropriate controls and systematically analyzing the data, researchers can gain valuable insights into the mechanism of action of novel therapeutic compounds like the hypothetical Molecule-X. This powerful technique is an indispensable tool for drug discovery and the fundamental study of cellular signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Improving Crenulatin Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crenulatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Disclaimer: this compound is a flavonoid known to have limited aqueous solubility. Specific solubility data for this compound in various buffer systems is not extensively documented in publicly available literature. Therefore, the guidance provided here is based on established methods for improving the solubility of other poorly soluble flavonoids. Researchers should consider these as starting points and optimize the conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: When encountering solubility issues with this compound, consider the following initial steps:

  • Start with a small amount: Attempt to dissolve a very small quantity of this compound in your buffer to determine its baseline solubility.

  • Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) to your aqueous buffer. These are often used in preclinical studies to aid in the dissolution of poorly soluble compounds.[1]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Systematically adjust the pH of your buffer to determine if this compound's solubility increases in more acidic or alkaline conditions.

  • Gentle Heating and Agitation: Warming the solution gently (e.g., to 37°C) and continuous stirring or sonication can help to increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.

Q2: What are some common formulation strategies to enhance the aqueous solubility of flavonoids like this compound?

A2: Several formulation strategies can be employed to improve the solubility of poorly water-soluble flavonoids:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly enhance its aqueous solubility.[1]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nano-scale increases the surface area-to-volume ratio, which can improve its dissolution rate.[1][2]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.[1][3]

  • Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate this compound and increase its solubility.[4]

Q3: How can I assess the stability of my this compound solution once I have managed to dissolve it?

A3: Ensuring the stability of your this compound solution is crucial for reliable experimental results. Stability can be assessed by:

  • Visual Inspection: Regularly check for any signs of precipitation, crystallization, or color change in the solution over time and under different storage conditions (e.g., room temperature, 4°C, protected from light).

  • Analytical Methods: Use techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in your solution over a set period. A stable solution will show no significant decrease in the parent compound's peak area.

  • pH Monitoring: For buffered solutions, periodically check the pH to ensure it remains within the desired range, as pH shifts can affect both solubility and stability.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step
Supersaturation The initial dissolution method (e.g., use of a volatile organic solvent that was later evaporated) may have created a supersaturated solution that is not stable. Try preparing the solution directly in the final aqueous buffer, even if it takes longer.
Temperature Change If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature. Determine the solubility at the intended experimental temperature. Consider maintaining a slightly elevated temperature if the experiment allows.
pH Shift The addition of this compound or other components may have altered the buffer's pH to a range where this compound is less soluble. Verify the final pH of the solution and adjust if necessary.
Incorrect Co-solvent Concentration The percentage of the co-solvent may be insufficient to maintain solubility. Gradually increase the co-solvent concentration while monitoring for precipitation. Be mindful of the co-solvent's potential effects on your experimental system.
Issue 2: Inconsistent results in biological assays using this compound.
Potential Cause Troubleshooting Step
Incomplete Dissolution Undissolved particles of this compound can lead to variable dosing in your assays. Ensure complete dissolution by visual inspection (clarity of solution) and, if possible, by filtering the solution through a 0.22 µm filter before use.
Precipitation in Assay Media This compound may be soluble in your stock solution but could precipitate when diluted into the final assay media, which may have a different composition (e.g., pH, presence of proteins). Prepare a small test dilution and observe for any precipitation over the time course of your experiment.
Degradation of this compound This compound may not be stable under the assay conditions (e.g., prolonged incubation at 37°C, exposure to light). Assess the stability of this compound in the assay media under the exact experimental conditions using an analytical method like HPLC.

Data Presentation

As specific quantitative solubility data for this compound is limited, the following table provides a template for how researchers can systematically test and record the solubility of this compound using different methods.

Table 1: Template for Recording this compound Solubility in Aqueous Buffers

Buffer System (pH) Co-solvent (% v/v) Temperature (°C) Solubility Enhancement Method Observed Solubility (µg/mL) Observations
Phosphate-Buffered Saline (7.4)DMSO (1%)25NoneRecord Valuee.g., Clear solution, slight precipitation
Citrate Buffer (5.0)Ethanol (5%)37Gentle SonicationRecord Valuee.g., Dissolved after 10 mins
Phosphate-Buffered Saline (7.4)None25HP-β-Cyclodextrin (1:1 molar ratio)Record Valuee.g., Significantly improved solubility
Tris-HCl (8.0)PEG 400 (2%)25NoneRecord Valuee.g., Precipitated after 1 hour

Experimental Protocols

Protocol 1: General Method for Preparing a this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Initial Dissolution: Add a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to the this compound powder to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Dilution in Aqueous Buffer: While vortexing the aqueous buffer, slowly add the concentrated this compound stock solution dropwise to achieve the desired final concentration. The final concentration of the co-solvent should be kept to a minimum (typically ≤1%) to avoid solvent effects in biological assays.

  • Final Checks: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage.

Protocol 2: In-Vitro Dissolution Testing of a this compound Formulation

This protocol provides a general framework for assessing the dissolution rate of a this compound formulation (e.g., solid dispersion, nanoparticles).[5][6][7]

  • Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).

  • Dissolution Medium: Fill the dissolution vessels with a predetermined volume (e.g., 900 mL) of a physiologically relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer). Maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of this compound dissolved at each time point and plot the dissolution profile (percentage dissolved vs. time).

Visualizations

**Signaling Pathway

Since the specific signaling pathways modulated by this compound are not well-defined, the following diagram illustrates a general signaling pathway often associated with the anti-inflammatory and antioxidant effects of flavonoids. This can serve as a hypothetical framework for investigating the mechanism of action of this compound.

flavonoid_signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway (e.g., JNK, p38) This compound->MAPK_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway This compound->Nrf2_Pathway Activates ROS->NFkB_Pathway Activates ROS->MAPK_Pathway Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Inflammatory_Cytokines Induces MAPK_Pathway->Inflammatory_Cytokines Induces Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Enzymes Induces

Caption: Hypothetical signaling pathways modulated by this compound.

**Experimental Workflow

The following diagram outlines a logical workflow for addressing this compound solubility issues.

Caption: Workflow for improving this compound solubility.

References

Troubleshooting Crenulatin instability in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Crenulatin, a hypothetical small molecule inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, cell-permeable small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt (also known as Protein Kinase B).[1][2] This inhibition leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO1, allowing it to regulate the expression of target genes involved in apoptosis and cell cycle arrest.[1][3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper handling and storage are critical for maintaining the activity of this compound.

  • Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Stock solutions are stable for up to 6 months when stored correctly.

  • Working Solutions: When preparing your working concentration, dilute the DMSO stock solution into your culture medium. It is crucial to ensure the final concentration of DMSO in the culture is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but it is recommended to keep the final concentration below 0.1% for sensitive cell lines or long-term experiments.[6] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM.[7][8] The IC50 for inhibition of cancer cell proliferation is typically observed in the range of 0.5 - 2.5 µM (see Table 1).

This compound Properties

All data presented here is for the hypothetical molecule "this compound" and is intended for illustrative purposes.

PropertyValueNotes
Molecular Weight 485.5 g/mol
Appearance White to off-white solid
Purity >99% (HPLC)
Solubility >50 mg/mL in DMSOInsoluble in water. Limited solubility in ethanol.
IC50 (PI3Kα) 15 nM (in vitro kinase assay)Potent inhibitor of the target enzyme.
IC50 (Cell Viability) 0.5 - 2.5 µMVaries by cell line. Determined by a 72-hour MTT assay.
Storage Conditions Stock solutions at -20°C or -80°C for 1 year.Avoid repeated freeze-thaw cycles. Protect from light.
Stability in Media Half-life of ~24 hours at 37°CFor experiments longer than 24 hours, consider replenishing the media with fresh this compound. Stability can be medium-dependent.[5]

Troubleshooting Guides

Problem 1: I am not observing the expected decrease in cell viability or increase in apoptosis after this compound treatment.

This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself.

  • Cause A: Inactive Compound

    • Solution: Ensure your stock solution has been stored correctly and has not undergone more than 3-4 freeze-thaw cycles. If the stock is old or has been improperly handled, use a fresh vial of the compound. To confirm activity, test the compound on a sensitive, well-characterized positive control cell line.

  • Cause B: Sub-optimal Concentration

    • Solution: The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment (e.g., from 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell model.[7]

  • Cause C: Cell Permeability or Efflux

    • Solution: While this compound is designed to be cell-permeable, some cell lines may have low permeability or express high levels of efflux pumps (like ABC transporters) that actively remove the compound.[9] If you suspect this, you can try co-treatment with an efflux pump inhibitor as a diagnostic experiment.

  • Cause D: Cell Line Resistance

    • Solution: Your cell line may have mutations downstream of PI3K/Akt that render it resistant to the effects of this compound. For example, mutations that activate pathways parallel to Akt can bypass the inhibitory effect.[10] Confirm target engagement by performing a Western blot to check for a decrease in phosphorylated Akt (p-Akt).

Problem 2: I am observing a precipitate in my cell culture medium after adding this compound.

Precipitation can lead to inconsistent and unreliable results by drastically reducing the effective concentration of the inhibitor.

  • Cause A: Poor Solubility in Aqueous Media

    • Solution: this compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted directly into a large volume of aqueous culture medium. To prevent this, use a serial dilution method. First, perform an intermediate dilution of the stock solution into a small volume of medium, mixing vigorously. Then, add this intermediate dilution to your final culture volume.[5]

  • Cause B: Concentration Exceeds Solubility Limit

    • Solution: Even with proper dilution technique, high final concentrations of this compound may exceed its solubility limit in the culture medium. If you observe precipitation at your desired working concentration, you may need to explore solubilizing agents, although this can introduce new variables.[6][11] The most straightforward approach is to work at the highest possible concentration that remains in solution.

  • Cause C: Interaction with Media Components

    • Solution: Components in serum or the basal medium can sometimes interact with small molecules, reducing their solubility.[12] If you suspect this, try testing the solubility of this compound in serum-free media versus complete media to see if serum is a contributing factor.

Problem 3: The effect of this compound seems to diminish in long-term experiments (>48 hours).

  • Cause: Instability in Culture Conditions

    • Solution: Small molecules can degrade in the warm, aqueous environment of a cell culture incubator.[9] this compound has a half-life of approximately 24 hours in typical culture media at 37°C. For experiments lasting longer than this, you should replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.

Problem 4: I see a decrease in p-Akt, but also see unexpected changes in other signaling pathways.

  • Cause: Off-Target Effects

    • Solution: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[13][14] These off-target activities can lead to unexpected phenotypes.[15] It is critical to use the lowest effective concentration that inhibits p-Akt to minimize these effects.[8] If you suspect an off-target effect is influencing your results, consider using another PI3K inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.

Visualizations

Signaling Pathway

Crenulatin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation pFOXO1 p-FOXO1 (Inactive) pAkt->pFOXO1 Phosphorylation (Inactivation) FOXO1 FOXO1 Gene_Expression Target Gene Expression (Apoptosis, Cell Cycle Arrest) FOXO1->Gene_Expression Transcription pFOXO1->FOXO1 Dephosphorylation This compound This compound This compound->PI3K Inhibition

This compound inhibits PI3K, preventing Akt activation and promoting FOXO1-mediated transcription.
Experimental Workflow

Crenulatin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Cells in Multi-well Plate prep_stock Prepare this compound Stock (10 mM in DMSO) treat_cells Treat Cells with This compound Dilutions (Include Vehicle Control) start->treat_cells prep_working Serially Dilute this compound in Culture Medium prep_working->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate endpoint_assay Perform Endpoint Assay incubate->endpoint_assay viability Cell Viability (e.g., MTT Assay) endpoint_assay->viability western Western Blot (p-Akt, FOXO1) endpoint_assay->western data Analyze Data & Determine IC50 viability->data western->data

A general workflow for testing the effects of this compound on cultured cells.
Troubleshooting Logic

Crenulatin_Troubleshooting start Experiment Start: No expected effect of this compound observed check_precipitate Is there a precipitate in the media? start->check_precipitate check_controls Did the positive/vehicle controls work correctly? check_precipitate->check_controls No solubility_issue Likely Solubility Issue: Improve dilution technique, use lower concentration. check_precipitate->solubility_issue Yes check_target Western Blot: Is p-Akt inhibited? check_controls->check_target Yes assay_issue Likely Assay Issue: Check reagents, protocol, and cell health. check_controls->assay_issue No compound_issue Likely Compound Issue: Use fresh stock, verify concentration, check stability. check_target->compound_issue No success Target is inhibited. Phenotype may be masked or cell-type specific. check_target->success Yes resistance_issue Likely Cellular Resistance: Check for mutations downstream of Akt or pathway redundancy. compound_issue->resistance_issue If new compound also fails

A decision tree for troubleshooting unexpected results with this compound.

Experimental Protocols

Protocol 1: Western Blot for p-Akt (Ser473) and Total Akt

This protocol is designed to verify that this compound is engaging its target in the PI3K/Akt pathway.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1.5 x 10^6 cells in a 6-well plate) and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours before treatment, if required, to reduce basal p-Akt levels.

    • Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes to induce robust Akt phosphorylation.

  • Lysate Preparation:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[16]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash 3 times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe with an antibody against total Akt, following the same immunoblotting steps. An antibody against a housekeeping protein like GAPDH can also be used.[16]

Protocol 2: Cell Viability MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated" and "vehicle control" (medium with DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[20]

References

Technical Support Center: Optimizing Crenulatin Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Crenulatin concentration in cytotoxicity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound on the specific cell line being tested.

Q2: How should I prepare the stock solution of this compound?

A2: The preparation of a stock solution depends on the solubility of this compound. If the solubility is unknown, it is advisable to first test its solubility in common solvents like DMSO, ethanol, or PBS. For many organic compounds, DMSO is a good starting choice. Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in an appropriate solvent and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]

Q3: What are the critical controls to include in a cytotoxicity assay with this compound?

A3: Several controls are essential for a valid cytotoxicity assay:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the highest concentration of this compound tested. This control is crucial to assess the effect of the solvent on cell viability.[1]

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, cisplatin) to ensure the assay is working correctly.

  • Media Blank: Wells containing only cell culture medium without cells to measure the background absorbance or fluorescence.

Q4: How long should I incubate the cells with this compound?

A4: The incubation time can significantly impact the cytotoxic effect of a compound. A common starting point is to perform a time-course experiment, for example, incubating the cells for 24, 48, and 72 hours. The optimal incubation time will depend on the mechanism of action of this compound and the doubling time of the cell line used.

Q5: Which cytotoxicity assay method is most suitable for this compound?

A5: The choice of assay depends on the expected mechanism of action of this compound. Common assays include:

  • MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cell membranes, indicating cytotoxicity.[2]

  • ATP-based Assays: These assays quantify the amount of ATP present, which correlates with the number of viable cells.

  • Live/Dead Staining (e.g., Trypan Blue, Calcein-AM/Propidium Iodide): These methods allow for direct visualization and quantification of viable and non-viable cells.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): If this compound is expected to induce apoptosis, these assays can provide more specific information.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate to minimize edge effects.[2]
No cytotoxic effect observed even at high concentrations This compound may not be cytotoxic to the chosen cell line, the concentration range is too low, or the incubation time is too short.Test on a different cell line. Broaden the concentration range (e.g., up to 1 mM). Increase the incubation time (e.g., up to 96 hours).
Precipitation of this compound in the culture medium Poor solubility of the compound at the tested concentrations.[3][4]Prepare a fresh, lower concentration stock solution. Test different solvents for better solubility. Ensure the final solvent concentration in the media is not causing precipitation. Consider using a solubilizing agent, if compatible with the cell line.
High background in the assay Contamination of the cell culture, issues with the assay reagents, or interference from this compound itself.Check for microbial contamination. Run a control with this compound in cell-free medium to see if it interferes with the assay readings. Use fresh assay reagents.
Inconsistent IC50 values across experiments Variations in cell passage number, cell density at the time of treatment, or incubation conditions.Use cells within a consistent passage number range. Optimize and standardize the initial cell seeding density.[5] Ensure consistent incubation conditions (temperature, CO2, humidity).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in culture medium. A common approach is to perform 2-fold or 10-fold serial dilutions.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary
Cell Line Incubation Time (hours) This compound IC50 (µM)
A5492452.3
4828.1
7215.6
HeLa2478.9
4845.2
7223.8
MCF-724>100
4885.4
7262.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Crenulatin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound DNA DNA This compound->DNA Enters Cell Cell_Membrane Cell Membrane DNA_Damage DNA Damage DNA->DNA_Damage Alkylation ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Stock Prepare this compound Stock Solution Add_Compound Add Serial Dilutions of this compound Prepare_Stock->Add_Compound Seed_Cells->Add_Compound Incubate Incubate for 24, 48, 72h Add_Compound->Incubate Perform_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Perform_Assay Read_Plate Read Plate with Microplate Reader Perform_Assay->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for determining the IC50 of this compound.

References

Technical Support Center: Overcoming Crenulatin Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Crenulatin (Crenolanib) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as Crenolanib, is a potent, orally bioavailable benzimidazole Type I tyrosine kinase inhibitor.[1] Its primary targets are the class III receptor tyrosine kinases (RTKs): FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[2][3][4] It is known to be effective against both wild-type and mutant forms of FLT3, including those with internal tandem duplication (ITD) and resistance-conferring tyrosine kinase domain (TKD) mutations such as D835.[5]

Q2: What are the known off-targets of this compound?

While this compound is highly selective, kinome profiling has identified several potential off-target kinases. It is crucial to be aware of these to avoid misinterpretation of experimental results. Notably, this compound has a significantly higher affinity for FLT3 compared to the closely related kinase KIT, which is a common off-target for many other FLT3 inhibitors and is associated with myelosuppression.[6]

Key off-targets identified in screening assays (inhibited by ≥50% at 100 nM) include:[5][6]

  • KIT: A receptor tyrosine kinase involved in hematopoiesis, melanogenesis, and gametogenesis.

  • ULK2 (Unc-51 Like Autophagy Activating Kinase 2): A serine/threonine kinase involved in the initiation of autophagy.

  • MLK1 (Mixed Lineage Kinase 1; also known as MAP3K9): A serine/threonine kinase that is a component of the MAP kinase signaling pathway.

  • TRKA (Tropomyosin receptor kinase A; also known as NTRK1): A receptor tyrosine kinase for nerve growth factor (NGF) that plays a role in neuronal development and survival.

Q3: My experimental results are not consistent with FLT3 or PDGFR inhibition. Could this be an off-target effect?

Yes, unexpected or paradoxical cellular phenotypes are often the first indication of off-target effects, especially when using higher concentrations of the inhibitor.[7] It is essential to validate that the observed phenotype is a direct result of on-target inhibition.

Troubleshooting Guide

Problem 1: I'm observing unexpected toxicity or a phenotype that doesn't align with the known functions of FLT3 or PDGFR.

  • Possible Cause: Off-target kinase inhibition or non-specific cellular toxicity at the concentration used.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine the IC50 value for your observed phenotype and compare it to the known IC50 values for this compound's on-targets (see Table 1). A significant discrepancy may suggest an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another FLT3/PDGFR inhibitor with a different chemical scaffold. If the phenotype is not reproduced, it is more likely an off-target effect of this compound.

    • Confirm Target Engagement: Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that this compound is binding to FLT3 and/or PDGFR in your specific cell system at the concentrations you are using.

    • Investigate Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key downstream effectors of both on-target and potential off-target kinases (see Signaling Pathways section).

Problem 2: I've confirmed off-target activity. How can I mitigate these effects in my experiments?

  • Possible Cause: The experimental concentration of this compound is high enough to inhibit lower-affinity off-target kinases.

  • Troubleshooting Steps:

    • Titrate to the Lowest Effective Concentration: Based on your dose-response curves, use the lowest concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging off-target kinases.

    • Employ Genetic Approaches: To confirm that the observed phenotype is due to a specific off-target, use siRNA or shRNA to knock down the expression of the suspected off-target kinase. If the phenotype is rescued or mimicked, this provides strong evidence for the off-target interaction.

    • Use a More Selective Inhibitor: If your experimental goals allow, consider using a more selective inhibitor for your target of interest if one is available.

Data Presentation

Table 1: Quantitative Kinase Inhibition Profile of this compound

Target KinaseAssay TypeIC50 / Kd (nM)Reference
On-Targets
FLT3 (wild-type)Kd0.74[2]
FLT3 (ITD mutant)IC501.3 - 10[1][2][6]
FLT3 (D835Y mutant)IC508.8[1]
PDGFRαKd2.1[2]
PDGFRβKd3.2[2]
Potential Off-Targets
KIT (wild-type)Kd78[2]
KIT (D816V mutant)IC502.5[1]
KIT (D816H mutant)IC505.4[1]
ULK2KinomeScan (% inhibition @ 100nM)>50%[6]
MLK1 (MAP3K9)KinomeScan (% inhibition @ 100nM)>50%[6]
TRKA (NTRK1)KinomeScan (% inhibition @ 100nM)>50%[6]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cellular Phenotype

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) for a specific cellular effect.

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for the phenotypic assay (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a duration appropriate for the phenotype being measured (e.g., 48-72 hours for proliferation assays).

  • Phenotypic Assay: Perform the chosen assay according to the manufacturer's instructions.

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct binding of this compound to its target proteins in intact cells by measuring changes in their thermal stability.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents

  • Antibodies against the target protein(s) of interest

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures for a set time (e.g., 3 minutes). A typical temperature range to start with is 40-70°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Western Blotting: Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Assay

This live-cell assay directly measures the binding of this compound to a target kinase fused to NanoLuc® luciferase.

Materials:

  • Cells expressing the NanoLuc®-fused target kinase

  • NanoBRET™ tracer specific for the kinase of interest

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring two wavelengths

Methodology:

  • Cell Seeding: Seed the cells expressing the NanoLuc®-fusion protein into the assay plate and incubate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and this compound at various concentrations to the cells. Include a no-compound control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and allows for the determination of an IC50 value for target engagement.

Protocol 4: Western Blot for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of proteins downstream of its on- and off-targets.

Materials:

  • Cultured cells

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal.

  • Stripping and Re-probing: To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT5).

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target in response to this compound treatment.

Signaling Pathways and Visualizations

On-Target Signaling Pathways: FLT3 and PDGFR

This compound's primary targets, FLT3 and PDGFR, are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, leading to the activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation. Key pathways include the RAS/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT5 pathways.

FLT3_PDGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 PDGFR PDGFR PDGFR->RAS PDGFR->PI3K PDGFR->STAT5 This compound This compound This compound->FLT3 inhibition This compound->PDGFR inhibition MEK MEK RAS->MEK AKT AKT PI3K->AKT Proliferation Proliferation STAT5->Proliferation ERK ERK MEK->ERK mTOR mTOR AKT->mTOR ERK->Proliferation Differentiation Differentiation ERK->Differentiation Survival Survival mTOR->Survival ULK2_Signaling This compound This compound ULK2 ULK2 This compound->ULK2 inhibition Autophagy_Initiation Autophagy Initiation ULK2->Autophagy_Initiation MLK1_TRKA_Signaling cluster_MLK1 MLK1 Pathway cluster_TRKA TRKA Pathway This compound This compound MLK1 MLK1 (MAP3K9) This compound->MLK1 inhibition TRKA TRKA (NTRK1) This compound->TRKA inhibition MKK4_7 MKK4/7 MLK1->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis RAS_PI3K RAS / PI3K TRKA->RAS_PI3K MAPK_AKT MAPK / AKT RAS_PI3K->MAPK_AKT Neuronal_Survival Neuronal Survival MAPK_AKT->Neuronal_Survival Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Compare Phenotypic IC50 to On-Target IC50 Dose_Response->Compare_IC50 Discrepant Discrepant Compare_IC50->Discrepant IC50 >> On-Target IC50 Consistent Consistent Compare_IC50->Consistent IC50 ≈ On-Target IC50 Off_Target_Hypothesis Hypothesize Off-Target Effect Discrepant->Off_Target_Hypothesis Target_Engagement Confirm Target Engagement (CETSA / NanoBRET) Consistent->Target_Engagement No_Engagement No On-Target Engagement Target_Engagement->No_Engagement Engagement_Confirmed Engagement Confirmed Target_Engagement->Engagement_Confirmed No_Engagement->Off_Target_Hypothesis Yes On_Target_Effect Likely On-Target Effect No_Engagement->On_Target_Effect No Engagement_Confirmed->On_Target_Effect Investigate_Downstream Investigate Downstream Signaling (Western Blot) Off_Target_Hypothesis->Investigate_Downstream Optimize_Concentration Optimize Concentration & Use Orthogonal Approaches Investigate_Downstream->Optimize_Concentration

References

Preventing Crenulatin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Crenulatin during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a glycoside compound, identified by its IUPAC name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol. It is found in plants of the Rhodiola genus, such as Rhodiola crenulata.[1][2][3][4] The stability of this compound is crucial for accurate experimental results and for maintaining its potential therapeutic efficacy during the development of new drugs. Degradation can lead to a loss of biological activity and the formation of impurities, which can affect the reliability and reproducibility of research findings.

Q2: What are the primary causes of this compound degradation?

A2: The main cause of this compound degradation is the hydrolysis of its glycosidic bond.[5][6][7][8][9] This chemical reaction breaks the link between the sugar moiety and the rest of the molecule. Factors that can promote this degradation include:

  • Acidic Conditions: The glycosidic linkage in this compound is susceptible to cleavage under acidic pH.[5][8]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolytic degradation.[10][11]

  • Enzymatic Activity: The presence of glycosidase enzymes can efficiently catalyze the hydrolysis of the glycosidic bond.[6][7]

Q3: How should I store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store solid this compound at -20°C or -80°C. If in solution, store at -80°C.

  • pH: Maintain a neutral pH environment (around pH 7) to prevent acid-catalyzed hydrolysis.

  • Solvent: For dissolution, use high-purity solvents and consider preparing solutions fresh for each experiment.

  • Light: Protect from direct sunlight.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation, although the tertiary alcohol in this compound is generally resistant to oxidation.[12][13][14][15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature and protected from light. 2. Check pH of Solutions: If working with buffered solutions, confirm the pH is neutral. 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for critical experiments.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). This compound has likely degraded into one or more new compounds.1. Analyze for Hydrolysis Products: The primary degradation product is likely the aglycone (the non-sugar part) and the free sugar moiety. Use appropriate analytical standards to identify these peaks. 2. Review Experimental Conditions: Assess if the sample was exposed to acidic conditions, high temperatures, or enzymatic contamination during the experimental workflow.
Inconsistent results between experimental replicates. Partial degradation of this compound in some of the samples.1. Standardize Sample Preparation: Ensure all samples are handled identically and for the same duration. 2. Use Fresh Aliquots: For a series of experiments, use fresh aliquots from a properly stored stock solution for each replicate to avoid repeated freeze-thaw cycles.

Quantitative Stability Data

While specific quantitative stability data for this compound under various conditions is not extensively available in the public domain, the following table summarizes the general stability of glycosides based on available literature. This information can be used as a guideline for handling this compound.

Condition Effect on Glycoside Stability Recommendation for this compound
Acidic pH (e.g., pH < 5) High risk of glycosidic bond hydrolysis.[5][8]Avoid acidic buffers and solvents. If necessary, exposure should be for the shortest possible duration at low temperatures.
Neutral pH (e.g., pH 7) Generally stable.Ideal for storage and most experimental procedures.
Basic pH (e.g., pH > 8) Ether linkages can be susceptible to cleavage under strongly basic conditions.[17]Use basic conditions with caution and for minimal time.
Elevated Temperature (> 25°C) Significantly accelerates degradation.[10][11]Maintain samples at low temperatures (refrigerated or frozen) at all times.
Presence of Oxidizing Agents The tertiary alcohol is resistant, but the double bond could be susceptible to strong oxidants.Avoid strong oxidizing agents unless it is a planned part of the experiment.
Exposure to Light May promote degradation of some natural products.Store in amber vials or protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol is designed to identify the degradation pathways of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and identify degradation products.

Protocol 2: Analytical Method for Quantification of this compound

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or Mass Spectrometer in ESI positive or negative mode, depending on the ionization of this compound.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve generated from this compound standards of known concentrations.

Visualizations

Crenulatin_Degradation_Pathway This compound This compound ((2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6- (2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol) Aglycone Aglycone (2-methylbut-3-en-2-ol) This compound->Aglycone Hydrolysis (Acid, Heat, Enzymes) Sugar Sugar Moiety ((2R,3S,4S,5R,6S)-2-(hydroxymethyl) oxane-3,4,5,6-tetraol) This compound->Sugar Hydrolysis (Acid, Heat, Enzymes) Degradation_Products Other Degradation Products This compound->Degradation_Products Oxidation (Strong Oxidants)

Caption: Primary degradation pathway of this compound.

Crenulatin_Storage_Troubleshooting Start Suspected this compound Degradation Check_Storage Verify Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Prep Review Sample Preparation (Solvent, pH, Temp) Start->Check_Prep Analysis Analyze by HPLC/LC-MS Check_Storage->Analysis Check_Prep->Analysis Degradation_Confirmed Degradation Confirmed Analysis->Degradation_Confirmed No_Degradation No Degradation Detected Analysis->No_Degradation No unexpected peaks Action_Storage Action: Discard sample, Use fresh aliquot from proper storage Degradation_Confirmed->Action_Storage Improper Storage Action_Prep Action: Modify protocol, Prepare fresh solutions Degradation_Confirmed->Action_Prep Harsh Prep Conditions

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Crenulatin (Crenatoside) Purity and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Crenulatin" is not widely documented. This guide focuses on Crenatoside , a known phenylethanoid glycoside, which is presumed to be the intended compound of interest. The following protocols and troubleshooting advice are based on established methodologies for the purification of phenylethanoid glycosides and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Crenatoside and why is it of interest to researchers?

Crenatoside is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities.[1][2] It has the chemical formula C29H34O15.[1] Phenylethanoid glycosides, as a group, are studied for their potential antioxidant, anti-inflammatory, and neuroprotective properties, making Crenatoside a compound of interest for drug discovery and development professionals.[3][4][5]

Q2: From which natural sources can Crenatoside be isolated?

Crenatoside has been isolated from the aerial parts of plants such as Orobanche crenata.[2] It has also been reported in other plants like Plantago depressa and Cistanche tubulosa.[1]

Q3: What are the general steps for purifying Crenatoside?

The purification of Crenatoside typically involves a multi-step process:

  • Extraction: The initial removal of crude compounds from the plant material using a suitable solvent.

  • Solvent Partitioning: A liquid-liquid extraction to separate compounds based on their polarity.

  • Chromatographic Separation: Further purification using techniques like macroporous resin chromatography, column chromatography (e.g., silica gel, Sephadex), or High-Performance Liquid Chromatography (HPLC) to isolate Crenatoside from other closely related compounds.[6][7]

  • Crystallization: The final step to obtain high-purity Crenatoside.

Q4: What are the major challenges in purifying Crenatoside?

Like many natural products, the purification of Crenatoside can be challenging due to:

  • Low abundance in the source material.

  • Co-extraction of structurally similar compounds , such as other phenylethanoid glycosides, which can be difficult to separate.[8]

  • Potential for degradation under harsh extraction or purification conditions (e.g., high temperatures, extreme pH).

  • Presence of pigments and other interfering substances in the crude extract.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for Crenatoside.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and water mixtures). An 80% ethanol solution is often a good starting point for phenylethanoid glycosides.
Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix.Increase the extraction time or temperature, but be mindful of potential degradation. Ultrasonic or microwave-assisted extraction can improve efficiency.
Improper Plant Material Preparation: Large particle size can limit solvent penetration.Ensure the plant material is finely ground to increase the surface area for extraction.
Poor Separation in Column Chromatography Inappropriate Stationary Phase: Silica gel may not be the optimal choice for separating closely related glycosides.Consider using a different stationary phase such as Sephadex LH-20, which separates based on molecular size, or a reversed-phase C18 silica gel.[9]
Incorrect Mobile Phase Composition: The solvent system may not have the right polarity to effectively separate Crenatoside from impurities.Perform a thorough mobile phase optimization using Thin Layer Chromatography (TLC) before scaling up to column chromatography. Experiment with different solvent ratios and combinations (e.g., chloroform-methanol, ethyl acetate-methanol-water).
Column Overloading: Too much crude extract was loaded onto the column.Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Peak Tailing or Broadening in HPLC Secondary Interactions with Stationary Phase: Residual silanols on the silica-based column can interact with the hydroxyl groups of Crenatoside.Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may have degraded.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9][10]
Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase.Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.[11]
Presence of Impurities in the Final Product Co-elution of Structurally Similar Compounds: Other phenylethanoid glycosides with similar polarities may be present.Employ orthogonal purification techniques. For example, follow a normal-phase chromatography step with a reversed-phase HPLC step. High-speed counter-current chromatography (HSCCC) is also very effective for separating similar glycosides.[7][12]
Incomplete Removal of Pigments: Chlorophylls and other pigments can be persistent impurities.Use a pre-purification step with a non-polar solvent like hexane to remove pigments before the main extraction. Macroporous resin chromatography can also be effective for decolorization.[6]

Quantitative Data on Phenylethanoid Glycoside Purification

The following table summarizes typical yields and purities achieved during the purification of phenylethanoid glycosides from plant extracts. Note that these values are illustrative and will vary depending on the plant source, extraction method, and purification strategy.

Purification Technique Starting Material Target Compound Yield (%) Purity (%) Reference
Macroporous Resin Chromatography Forsythia suspensa leavesForsythoside A-34.8[6]
High-Speed Counter-Current Chromatography (HSCCC) Cistanche deserticola n-butanol extractEchinacoside2.0>92.5[7]
Cistanoside A1.3>92.5[7]
Acteoside1.0>92.5[7]
Isoacteoside2.1>92.5[7]
2'-Acetylacteoside1.8>92.5[7]
HSCCC Ligustri Lucidi Fructus UPE extractEchinacoside1.35>90.0[13]
Salidroside3.4>90.0[13]
Acteoside1.1>90.0[13]

Experimental Protocols

Protocol 1: General Purification of Crenatoside from Plant Material

This protocol outlines a general procedure for the isolation and purification of Crenatoside from a plant source like Orobanche crenata.

1. Plant Material Preparation and Extraction:

  • Air-dry the aerial parts of the plant material at room temperature and grind into a fine powder.

  • Macerate the powdered material in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

  • Filter the extract and repeat the extraction process twice more.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

    • n-hexane (to remove non-polar compounds and pigments)

    • Ethyl acetate

    • n-butanol

  • Crenatoside is expected to be enriched in the ethyl acetate and/or n-butanol fractions. Monitor the fractions by TLC or HPLC.

3. Macroporous Resin Column Chromatography:

  • Dissolve the enriched fraction (e.g., n-butanol fraction) in water and apply it to a pre-equilibrated macroporous resin column (e.g., AB-8).

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the phenylethanoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect fractions and analyze by TLC or HPLC to identify the fractions containing Crenatoside.

4. Sephadex LH-20 Column Chromatography:

  • Pool the Crenatoside-rich fractions, concentrate, and dissolve in methanol.

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute with methanol and collect fractions. This step helps to remove smaller molecules and pigments.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, subject the further enriched fractions to preparative HPLC on a C18 column.

  • Use a mobile phase gradient of acetonitrile in water, both containing 0.1% formic acid.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to Crenatoside.

  • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).

Visualizations

Purification_Workflow Start Plant Material (e.g., Orobanche crenata) Extraction Extraction (80% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) Extraction->Partitioning Macroporous_Resin Macroporous Resin Chromatography Partitioning->Macroporous_Resin Enriched Fraction Sephadex Sephadex LH-20 Chromatography Macroporous_Resin->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Final_Product High-Purity Crenatoside Prep_HPLC->Final_Product

Caption: General workflow for the purification of Crenatoside.

Troubleshooting_Tree Start Low Purity after Column Chromatography Broad_Peaks Broad or Tailing Peaks? Start->Broad_Peaks Check Peak Shape Overlapping_Peaks Overlapping Peaks? Start->Overlapping_Peaks Check Resolution Broad_Peaks->Overlapping_Peaks No Solution_Broad1 Optimize Mobile Phase (e.g., add acid modifier) Broad_Peaks->Solution_Broad1 Yes Solution_Overlap1 Change Stationary Phase (e.g., Sephadex, C18) Overlapping_Peaks->Solution_Overlap1 Yes Solution_Broad2 Reduce Sample Load Solution_Broad1->Solution_Broad2 Solution_Broad3 Check for Column Contamination Solution_Broad2->Solution_Broad3 Solution_Overlap2 Use a Shallower Gradient Solution_Overlap1->Solution_Overlap2 Solution_Overlap3 Employ Orthogonal Technique (e.g., HSCCC) Solution_Overlap2->Solution_Overlap3

Caption: Troubleshooting decision tree for low purity issues.

References

Adjusting Crenulatin treatment time for optimal response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Crenulatin treatment time for the best experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor that primarily induces apoptosis in cancer cells. It targets and inhibits the activity of the this compound-Sensitive Kinase 1 (CSK1), a key component of a pro-survival signaling pathway often dysregulated in various cancer types. Inhibition of CSK1 leads to the downstream inactivation of anti-apoptotic proteins and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Q2: How do I determine the optimal treatment duration with this compound?

A2: The optimal treatment time for this compound is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment to identify the window where maximal therapeutic effect (e.g., apoptosis induction) is observed with minimal non-specific cytotoxicity. A typical time-course experiment may involve treating cells with a fixed concentration of this compound (e.g., the IC50 concentration at 48 hours) and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours) for analysis.

Q3: What are the visual signs of an effective this compound treatment?

A3: Under a microscope, effective this compound treatment leading to apoptosis will show characteristic morphological changes. These include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1] In contrast, signs of necrosis, such as cell swelling and lysis, may indicate that the concentration is too high or the treatment duration is too long.

Q4: At what point in the cell cycle does this compound exert its effect?

A4: this compound's primary effect is the induction of apoptosis, which can occur irrespective of the cell cycle phase. However, some studies suggest that cells in the G1 phase may be more susceptible.[2] We recommend performing cell cycle analysis to determine if this compound has a cell cycle-specific effect in your model system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in results between experiments. 1. Inconsistent cell health or passage number.2. Variation in this compound dilution and storage.3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment.2. Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. 3. Use a precise timer for all incubation steps.
No significant increase in apoptosis observed. 1. This compound concentration is too low.2. The treatment duration is too short.3. The cell line is resistant to this compound.1. Perform a dose-response experiment to determine the IC50 value for your cell line.2. Extend the time-course experiment up to 72 or 96 hours.[3]3. Verify the expression of CSK1 in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
High levels of cell death, including necrosis, at early time points. 1. This compound concentration is too high.2. Off-target cytotoxic effects.1. Reduce the concentration of this compound used in your experiments. Even if using a published IC50, it may need to be optimized for your specific lab conditions. 2. Ensure that the observed cell death is indeed apoptosis by using markers like Annexin V and checking for caspase activation.
The apoptotic response plateaus or decreases at later time points. 1. The initial wave of apoptosis has completed, and the remaining viable cells may be resistant.2. Degradation of this compound in the culture medium over time.1. Analyze earlier time points to capture the peak apoptotic response.[4]2. Consider a medium change with fresh this compound for longer-term experiments.

Quantitative Data Summary

Table 1: Time-Dependent IC50 of this compound in Various Cancer Cell Lines

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
MCF-715.29.87.5
A54925.818.312.1
HeLa12.17.95.4
Jurkat5.42.11.2

Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in MCF-7 Cells

Treatment Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
02.1 ± 0.51.5 ± 0.3
68.3 ± 1.22.1 ± 0.4
1215.7 ± 2.14.5 ± 0.8
2428.9 ± 3.510.2 ± 1.5
4820.1 ± 2.825.6 ± 3.1
7212.5 ± 1.938.4 ± 4.2

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis by Flow Cytometry
  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentration of this compound. Include a vehicle-treated control group.

  • Harvesting: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the cells detached by trypsinization.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Harvesting: Harvest the cells at the desired time points.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualizations

Crenulatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor CSK1 CSK1 Growth_Factor_Receptor->CSK1 This compound This compound This compound->CSK1 Inhibition Pro_Survival_Protein Pro-Survival Protein (e.g., Bcl-2) CSK1->Pro_Survival_Protein Caspase_9 Caspase-9 Pro_Survival_Protein->Caspase_9 Inhibition Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start: Select Cell Line and this compound Concentration Time_Course Perform Time-Course Experiment (e.g., 0-72h) Start->Time_Course Harvest Harvest Cells at Multiple Time Points Time_Course->Harvest Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (PI Staining) Harvest->Cell_Cycle_Assay Western_Blot Western Blot (CSK1, Caspases) Harvest->Western_Blot Analyze Analyze Data: Determine Optimal Treatment Time Apoptosis_Assay->Analyze Cell_Cycle_Assay->Analyze Western_Blot->Analyze

Caption: Experimental Workflow for Time Optimization.

References

Technical Support Center: Troubleshooting Crenulatin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Crenulatin binding assays. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation. For the purpose of this guide, "this compound" is a hypothetical novel small molecule inhibitor targeting "Kinase X," a component of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is designed as a selective inhibitor of Kinase X, a critical enzyme in the MAPK/ERK signaling cascade. It is hypothesized to bind to the ATP-binding site of Kinase X, thereby preventing the phosphorylation of its downstream target, MEK, and subsequently inhibiting the signal transduction pathway.

Q2: Which binding assay is recommended for quantifying the interaction between this compound and Kinase X?

A2: A Fluorescence Polarization (FP) assay is a highly suitable method for determining the binding affinity of small molecule inhibitors like this compound to their kinase targets. This assay measures the change in polarization of a fluorescently labeled probe that binds to Kinase X. When this compound is introduced and displaces this probe, the polarization of the emitted light decreases, allowing for the calculation of binding affinity (IC50).

Q3: What are the essential reagents and materials for a this compound FP binding assay?

A3: The core components for this assay include:

  • Kinase X: A highly purified and enzymatically active form of the kinase.

  • Fluorescent Probe: A ligand specific for Kinase X that is conjugated to a fluorophore.

  • This compound: The compound being tested.

  • Assay Buffer: A buffer system optimized for maintaining kinase stability and facilitating the binding interaction.

  • Microplates: Black, low-binding microplates are recommended to minimize background fluorescence and non-specific binding.

Troubleshooting Guide for Poor Signal

Issue 1: Low or No Signal Window in the Assay

Question: I am observing a minimal difference in fluorescence polarization readings between my positive control (fluorescent probe + Kinase X) and my negative control (fluorescent probe only). What could be causing this?

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Inactive Kinase X Enzyme Verify the activity of your Kinase X enzyme stock using a validated kinase activity assay. Ensure that the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If necessary, acquire a new batch of the enzyme.
Degraded Fluorescent Probe Protect the fluorescent probe from light exposure to prevent photobleaching. Prepare fresh dilutions of the probe for each experiment. It is also advisable to confirm the fluorescence and polarization properties of the probe independently.
Suboptimal Buffer Conditions The composition of the assay buffer is critical. Optimize the pH and salt concentrations to ensure they are conducive to the binding interaction. A common starting buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT. Also, ensure the buffer is free from any interfering substances.
Incorrect Reagent Concentrations Titrate the concentration of Kinase X to determine the optimal level that provides a robust signal window. Similarly, titrate the fluorescent probe to ascertain its dissociation constant (Kd) and use it at a concentration near its Kd for effective competition with this compound.
Issue 2: High Variability Between Experimental Replicates

Question: My data shows significant variation in fluorescence polarization values for replicate wells at the same this compound concentration. What are the likely sources of this variability?

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Pipetting Inaccuracies Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques to maintain accuracy and precision. The use of a multichannel pipette can help minimize variability when adding reagents. Preparing a master mix of common reagents is also recommended.
Inadequate Mixing Gently mix the microplate on an orbital shaker for 1-2 minutes after the addition of all reagents to ensure a homogenous solution in each well. Be careful to avoid introducing air bubbles.
Microplate Edge Effects The outer wells of a microplate are more susceptible to evaporation, which can lead to increased variability. It is good practice to avoid using the outermost wells for critical measurements. Ensure the plate is properly sealed during incubation periods.
Plate Reader Settings Optimize the gain and other settings on the fluorescence plate reader for your specific assay. Allow the instrument to warm up adequately before taking measurements to ensure stable readings.
Issue 3: Inconsistent IC50 Values for this compound Across Experiments

Question: I am obtaining different IC50 values for this compound in separate experimental runs. How can I improve the consistency of my results?

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution
Variability in Reagent Lots Whenever possible, use reagents from the same manufacturing lot for a series of related experiments. Perform quality control checks on any new batches of critical reagents before using them in your assays.
Inconsistent Incubation Durations Ensure that the incubation time is kept consistent across all experiments to allow the binding reaction to reach equilibrium.
Discrepancies in Data Analysis Employ a standardized data analysis workflow for all experiments. The IC50 values should be determined by fitting the data to a standard four-parameter logistic (sigmoidal dose-response) model.
Variable DMSO Concentration The final concentration of DMSO should be identical in all wells, including all controls. High or variable concentrations of DMSO can impact enzyme activity and binding characteristics.

Experimental Protocols

Protocol: Fluorescence Polarization Binding Assay for this compound and Kinase X

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% (v/v) Tween-20.
  • 2X Kinase X Solution: Prepare a 2X working solution of Kinase X in Assay Buffer.
  • 2X Fluorescent Probe Solution: Prepare a 2X working solution of the fluorescent probe in Assay Buffer.
  • 4X this compound Dilution Series: Create a serial dilution of this compound in 100% DMSO. Subsequently, dilute this series in Assay Buffer to generate a 4X working stock.

2. Assay Execution:

  • Dispense 5 µL of the 4X this compound working solution or a vehicle control (Assay Buffer with the equivalent DMSO concentration) into the wells of a black, low-volume 384-well microplate.
  • Add 10 µL of the 2X Kinase X solution to all wells, with the exception of the "no enzyme" control wells. To the "no enzyme" control wells, add 10 µL of Assay Buffer.
  • Add 5 µL of the 2X fluorescent probe solution to all wells.
  • Gently mix the contents of the plate on an orbital shaker for 1 minute.
  • Incubate the plate at room temperature for 60 minutes, ensuring it is protected from light.
  • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore on the probe.

3. Data Analysis:

  • Calculate the anisotropy or millipolarization (mP) values from the raw fluorescence intensity data.
  • Generate a dose-response curve by plotting the mP values against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the curve with a sigmoidal dose-response (variable slope) equation.

Data Presentation

Table 1: Representative Data for this compound IC50 Determination

This compound (nM)% Inhibition
0.13.1
1.011.5
10.051.2
100.092.3
1000.099.1
IC50 (nM) 9.8

Table 2: Quick Troubleshooting Reference Guide

Observed Issue Potential Root Cause Initial Corrective Action
No discernible signalInactive enzymeValidate enzyme activity
High background signalExcessive probe concentrationTitrate the fluorescent probe
Poor Z'-factorHigh data variabilityReview pipetting and mixing procedures
Signal drift over timeTemperature instabilityEquilibrate all reagents and the plate to room temperature

Visualizations

Signaling Pathway

Crenulatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates Kinase_X Kinase X RAF->Kinase_X Activates MEK MEK Kinase_X->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors ERK->Transcription Activates This compound This compound This compound->Kinase_X Inhibits Gene_Expression Gene Expression Transcription->Gene_Expression Regulates

Caption: The MAPK/ERK signaling pathway, illustrating the inhibitory effect of this compound on Kinase X.

Experimental Workflow

FP_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation Start->Reagent_Prep Plate_Addition 2. Add this compound/Vehicle to Plate Reagent_Prep->Plate_Addition Add_Enzyme 3. Add Kinase X Plate_Addition->Add_Enzyme Add_Probe 4. Add Fluorescent Probe Add_Enzyme->Add_Probe Incubation 5. Incubate at Room Temperature Add_Probe->Incubation Readout 6. Measure Fluorescence Polarization Incubation->Readout Analysis 7. Data Analysis and IC50 Calculation Readout->Analysis End End Analysis->End

Caption: A step-by-step workflow for the this compound Fluorescence Polarization (FP) binding assay.

Troubleshooting Logic

Troubleshooting_Flow Start Assay Failure: Poor Signal Check_Signal Is there a low signal window? Start->Check_Signal Check_CV Is there high variability (CV)? Check_Signal->Check_CV No Sol_Signal Verify enzyme activity and probe integrity. Optimize reagent concentrations. Check_Signal->Sol_Signal Yes Check_IC50 Are IC50 values inconsistent? Check_CV->Check_IC50 No Sol_CV Review pipetting technique and mixing. Avoid edge effects. Check_CV->Sol_CV Yes Sol_IC50 Standardize reagent lots and incubation times. Use consistent data analysis. Check_IC50->Sol_IC50 Yes

Caption: A logical flowchart for diagnosing and resolving common issues in this compound binding assays.

Technical Support Center: Optimizing Crenulatin Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for studying Crenulatin, a novel enzyme inhibitor. The information presented here is based on general principles of enzyme kinetics and inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for assessing this compound activity?

A1: For initial experiments, we recommend a physiologically relevant buffer such as Phosphate-Buffered Saline (PBS) or a Tris-HCl buffer at a concentration of 50 mM and a pH of 7.4.[1] The optimal buffer system should be empirically determined for your specific enzyme of interest.

Q2: How does pH affect the activity of this compound?

A2: The pH of the reaction buffer can significantly impact enzyme activity and the ionization state of both the enzyme and this compound, thereby affecting their interaction.[2][3] It is crucial to perform a pH optimization experiment, typically ranging from pH 5.5 to 8.5, to determine the optimal pH for this compound's inhibitory effect.

Q3: What is the role of ionic strength in this compound's activity?

A3: Ionic strength, primarily determined by the salt concentration in the buffer, can influence protein stability and enzyme-inhibitor interactions.[4][5][6] Both excessively low and high salt concentrations can negatively affect enzyme structure and function. An ionic strength optimization experiment is recommended to determine the ideal salt concentration for your assay.

Q4: Can the choice of buffer type impact the experimental results?

A4: Yes, different buffer components can interact with the enzyme or inhibitor, potentially affecting the results.[2][3] For instance, phosphate buffers have been observed to inhibit certain enzymes.[3] It is advisable to test a few different buffer systems (e.g., Tris, HEPES, MOPS) to identify the most suitable one for your specific experimental setup.[1][3]

Q5: How should I handle the solubility of this compound?

A5: If this compound has low aqueous solubility, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution.[1] It is important to keep the final concentration of the organic solvent in the assay low (typically ≤1%) to avoid affecting enzyme activity.[7] Always include a solvent control in your experiments.

Troubleshooting Guides

Issue 1: No or low inhibitory activity of this compound observed.

  • Question: I am not observing any significant inhibition of my target enzyme with this compound. What could be the reason?

  • Answer:

    • Suboptimal Buffer Conditions: The pH, ionic strength, or buffer type may not be optimal for this compound's activity. We recommend performing buffer optimization experiments as detailed in the "Experimental Protocols" section.

    • Incorrect this compound Concentration: The concentration of this compound used may be too low. Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 value.

    • Enzyme Instability: The enzyme may not be stable under the current assay conditions.[2] Ensure proper storage and handling of the enzyme and consider adding stabilizing agents like glycerol if necessary.[2]

    • Degradation of this compound: Ensure that the this compound stock solution is fresh and has been stored correctly.

Issue 2: High background signal in the assay.

  • Question: My assay is showing a high background signal, making it difficult to measure this compound's effect accurately. What can I do?

  • Answer:

    • Buffer Component Interference: Some buffer components might interfere with your detection method. Try a different buffer system.

    • Substrate Instability: The substrate may be unstable and spontaneously breaking down. Prepare the substrate solution fresh for each experiment.

    • Contamination: Ensure all reagents and labware are free from contaminants.

Issue 3: Inconsistent results between experiments.

  • Question: I am getting variable results for this compound's activity across different experimental runs. How can I improve reproducibility?

  • Answer:

    • Precise Reagent Preparation: Ensure that all solutions are prepared accurately and consistently.

    • Standardized Assay Protocol: Follow a standardized and detailed experimental protocol meticulously.

    • Consistent Incubation Times and Temperatures: Minor variations in incubation times and temperatures can lead to significant differences in results. Use calibrated equipment to maintain consistency.

    • Inclusion of Controls: Always include positive and negative controls in your experiments to monitor for variability.[8][9]

Data Presentation

Table 1: Effect of pH on this compound's Inhibitory Activity

pH% Inhibition
5.515 ± 2.1
6.035 ± 3.5
6.560 ± 4.2
7.085 ± 2.8
7.592 ± 1.9
8.078 ± 3.1
8.555 ± 4.5

Table 2: Effect of Buffer Concentration on this compound's Inhibitory Activity

Buffer Conc. (mM)% Inhibition
1045 ± 3.8
2570 ± 2.9
5091 ± 2.1
10088 ± 3.3
20065 ± 4.0

Table 3: Effect of Ionic Strength (NaCl) on this compound's Inhibitory Activity

NaCl Conc. (mM)% Inhibition
060 ± 5.1
2575 ± 4.2
5088 ± 3.5
10093 ± 2.4
15085 ± 3.9
20070 ± 4.6

Experimental Protocols

Protocol 1: Determination of Optimal Buffer Conditions for this compound Activity

  • Reagent Preparation:

    • Prepare a 10X stock solution of the desired buffer (e.g., 500 mM Tris-HCl) at various pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

    • Prepare a stock solution of the target enzyme in a suitable storage buffer.

    • Prepare a stock solution of the substrate.

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add the appropriate volume of the 10X buffer stock to each well to achieve a final 1X concentration.

    • Add a fixed concentration of the target enzyme to each well.

    • Add a fixed concentration of this compound to the test wells and the equivalent volume of solvent to the control wells.

    • Pre-incubate the plate at the desired temperature for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for both the control and this compound-treated wells.

    • Determine the percent inhibition for each buffer condition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

    • Plot the percent inhibition against the different pH values, buffer concentrations, or ionic strengths to determine the optimal condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffers, Enzyme, Substrate, this compound) Setup Set up Assay Plate (Vary one buffer parameter) Reagents->Setup PreIncubate Pre-incubate Setup->PreIncubate Initiate Initiate Reaction (Add Substrate) PreIncubate->Initiate Measure Measure Signal Initiate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Plot Plot Data Calculate->Plot Determine Determine Optimal Condition Plot->Determine

Caption: Experimental workflow for optimizing buffer conditions for this compound activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetProtein Target Protein Kinase2->TargetProtein TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

References

Validation & Comparative

Unveiling Crenulatin's Potential: A Comparative Analysis of its Anti-Apoptotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of apoptosis modulation, the naturally derived gallotannin, Crenulatin, has emerged as a noteworthy agent with a unique, concentration-dependent influence on programmed cell death. This guide provides a comprehensive comparison of this compound's efficacy against established inhibitors of apoptosis, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies.

This compound, isolated from Rhodiola rosea, has been observed to exhibit a dual-directional effect on the apoptosis of cerebral microvascular endothelial cells. It demonstrates a pro-apoptotic effect at a concentration of 100 mg/L and, more significantly for the focus of this guide, an anti-apoptotic, or inhibitory, effect at 25 mg/L. This inhibitory action is mediated through the regulation of the Fas/Bcl-2 signaling pathway and the activity of caspase-3, a key executioner in the apoptotic cascade.

To contextualize the efficacy of this compound, this guide draws a comparison with two well-characterized inhibitors that target key points in the apoptotic pathway: the pan-caspase inhibitor Z-VAD-FMK and the Bcl-2 family inhibitor Navitoclax (ABT-263).

Comparative Efficacy of Apoptosis Inhibitors

CompoundTarget(s)Inhibitory Concentration (IC50)Cell Type(s)
This compound Caspase-3, Bcl-2 Pathway~100 µM (effective concentration)Mouse Cerebral Microvascular Endothelial Cells
Z-VAD-FMK Pan-caspase0.0015 - 5.8 mMVarious tumor cell lines
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wNanomolar to low micromolar rangeVarious cancer cell lines

Note: The inhibitory concentration for this compound is based on an effective concentration of 25 mg/L and a molecular weight of 248.27 g/mol . The IC50 values for Z-VAD-FMK and Navitoclax can vary significantly depending on the specific experimental conditions and cell lines used.

Signaling Pathways in Focus

The mechanism of action of these inhibitors converges on the intricate signaling network that governs apoptosis. The following diagrams illustrate the targeted pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bcl2 Modulates This compound->Caspase3 Inhibits Navitoclax Navitoclax Navitoclax->Bcl2 Inhibits ZVADFMK ZVADFMK ZVADFMK->Caspase8 Inhibits ZVADFMK->Caspase9 Inhibits ZVADFMK->Caspase3 Inhibits

Figure 1. Simplified signaling pathway of apoptosis highlighting the targets of this compound, Navitoclax, and Z-VAD-FMK.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols for key assays are provided below.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay is based on the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AMC, by active caspase-3. The cleavage releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), and the resulting fluorescence is proportional to the caspase-3 activity in the sample.

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density and induce apoptosis according to the experimental design.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a chilled lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate.

  • Assay Execution:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Add 2x Reaction Buffer containing DTT to each well.

    • Add the Caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 50 µM.

    • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Measurement and Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of 420-460 nm.

    • Subtract the background reading (from a well with Lysis Buffer only) from all sample readings.

    • Calculate the fold-increase in Caspase-3 activity by comparing the fluorescence of the treated samples to the untreated control.

start Induce Apoptosis in Cell Culture step1 Prepare Cell Lysate start->step1 step2 Determine Protein Concentration step1->step2 step3 Incubate Lysate with Caspase-3 Substrate step2->step3 step4 Measure Fluorescence step3->step4 end Calculate Caspase-3 Activity step4->end

Figure 2. Experimental workflow for the fluorometric caspase-3 activity assay.

Annexin V Apoptosis Assay (Flow Cytometry)

This assay is used to detect and quantify apoptotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cell culture as per the experimental design.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

start Induce Apoptosis step1 Harvest and Wash Cells start->step1 step2 Resuspend in Binding Buffer step1->step2 step3 Stain with Annexin V and PI step2->step3 step4 Incubate step3->step4 step5 Analyze by Flow Cytometry step4->step5 end Quantify Apoptotic Cells step5->end

Figure 3. Experimental workflow for the Annexin V apoptosis assay.

Conclusion

This compound presents an interesting profile as a modulator of apoptosis with a notable inhibitory effect at a concentration of approximately 100 µM. While its potency may not match the nanomolar efficacy of highly targeted synthetic inhibitors like Navitoclax, its natural origin and dual-directional activity warrant further investigation. The provided data and protocols offer a foundational framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of this compound in apoptosis-related research and drug development. Future studies focusing on generating a precise IC50 value for this compound's anti-apoptotic activity across various cell lines will be crucial for a more definitive comparison and for advancing its potential applications.

Crenulatin vs. Curcumin: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-cancer effects of two natural compounds, Crenulatin and Curcumin. The data presented is compiled from multiple studies to offer a comprehensive overview of their performance in various cancer cell lines.

Introduction

This compound is a novel flavonoid currently under investigation for its potential as a chemotherapeutic agent. Its purported mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Curcumin, a well-documented polyphenol derived from turmeric, has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. This guide aims to provide a direct comparison of these two compounds to aid researchers in the evaluation of their potential therapeutic applications.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound and Curcumin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of each compound required to inhibit the growth of 50% of the cancer cell population after a specified exposure time. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound (as Quercetin) IC50 (µM)Curcumin IC50 (µM)Exposure Time (h)
A549Lung Cancer8.65[1]33[2]24
A549Lung Cancer7.96[1]41[3]48
HCT116Colon Cancer~50 (estimated from graph)-24
HT29Colon Cancer81.65[4]10.26 - 13.31[5]48-72
MCF-7Breast Cancer (ER+)37[6]1.32[7]24-72
MDA-MB-231Breast Cancer (TNBC)>100 (low cytotoxicity)[6]11.32[7]72
T47DBreast Cancer (ER+)-2.07[7]72
HeLaCervical Cancer100[8]-24
Table 2: Effects of this compound and Curcumin on Apoptosis and Cell Cycle

This table summarizes the observed effects of this compound and Curcumin on programmed cell death (apoptosis) and cell cycle progression in cancer cell lines.

CompoundEffect on ApoptosisEffect on Cell CycleCancer Cell Line(s)
This compound (as Quercetin) Induces apoptosis via both extrinsic and intrinsic pathways.[8] Increases expression of pro-apoptotic proteins like Bax.[9]Induces G2/M phase arrest.[8][10]HeLa,[8] T47D,[10] MDA-MB-231,[11] HT29[12]
Curcumin Induces apoptosis by decreasing Bcl-2 and increasing Bax and cleaved caspase-3.[7]Induces G2/M phase arrest.[7]T47D, MCF7, MDA-MB-231, MDA-MB-468,[7] Patu8988, Panc-1[13]

Signaling Pathways

Both this compound and Curcumin have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

This compound (as Quercetin) Signaling Pathway

This compound (as Quercetin) has been shown to inhibit key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer.[8][14] By inhibiting these pathways, this compound can suppress cell proliferation and induce apoptosis. It has also been found to modulate the Wnt/β-catenin and JAK/STAT pathways.[14][15]

Crenulatin_Signaling_Pathway This compound This compound (as Quercetin) PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits Wnt Wnt This compound->Wnt modulates JAK JAK This compound->JAK modulates Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation STAT STAT JAK->STAT STAT->Proliferation Curcumin_Signaling_Pathway Curcumin Curcumin NFkB NF-κB Curcumin->NFkB inhibits PI3K PI3K Curcumin->PI3K inhibits MAPK MAPK Curcumin->MAPK inhibits Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Survival MAPK->Proliferation Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with This compound or Curcumin Start->Treatment MTT MTT Assay (IC50 Determination) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle End End: Data Analysis MTT->End Apoptosis->End CellCycle->End

References

Unraveling the Landscape of Crenulatin and its Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no specific bioactive compound or drug identified as "Crenulatin." The term predominantly refers to a geological feature known as crenulation cleavage, a type of secondary foliation in metamorphic rocks.

This guide, therefore, aims to address the user's request for a comparative analysis by first clarifying this critical point. We encourage researchers, scientists, and drug development professionals to verify the correct nomenclature of the compound of interest. Should a different name be identified, we are prepared to conduct a thorough comparative analysis as per the original request, encompassing data on biological activity, experimental protocols, and detailed signaling pathway visualizations.

The Hedgehog Signaling Pathway: A Potential Target

While information on "this compound" is unavailable, the broader field of drug discovery often involves the synthesis and evaluation of analogues of known bioactive compounds. A common target for such research is the Hedgehog signaling pathway, a crucial regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the development of various cancers.

Inhibitors of the Hedgehog pathway are a significant area of research in oncology. These molecules typically target key proteins in the pathway, such as Smoothened (SMO) or the GLI family of transcription factors, to suppress tumor growth.

Visualizing the Hedgehog Signaling Pathway

The following diagram illustrates a simplified representation of the Hedgehog signaling pathway, a common target in cancer drug development.

Hedgehog_Signaling_Pathway Shh Shh Ligand PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI GLI_A GLI (Activator) GLI->GLI_A Activation & Translocation GLI_R GLI (Repressor) GLI->GLI_R Cleavage to Repressor Form Target_Genes Target Gene Expression GLI_A->Target_Genes Activates GLI_R->Target_Genes Nucleus Nucleus Cell_Membrane Cell Membrane Cytoplasm Cytoplasm

Caption: Simplified Hedgehog signaling pathway.

Standard Experimental Workflow for Compound Comparison

The evaluation of a novel compound and its analogues typically follows a structured workflow to determine their efficacy and mechanism of action. This process is essential for identifying promising drug candidates.

Visualizing the Experimental Workflow

The diagram below outlines a typical experimental workflow for the comparative analysis of potential drug candidates.

Experimental_Workflow A Compound Synthesis and Analogue Design B In Vitro Screening (e.g., Cell Viability Assays) A->B C Target Identification and Validation B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Typical experimental workflow for drug discovery.

Data Presentation and Experimental Protocols

Should the correct name of the compound be provided, a detailed comparison guide will be generated, including the following sections:

  • Data Presentation: A comprehensive table summarizing all quantitative data, such as IC50 values, Ki values, and other relevant metrics for the parent compound and its analogues. This will allow for a clear and direct comparison of their biological activities.

  • Experimental Protocols: Detailed methodologies for all key experiments will be provided. This will include, but not be limited to:

    • Cell Culture and Viability Assays: Protocols for maintaining cell lines and performing assays such as MTT or CellTiter-Glo to assess cell proliferation.

    • Enzyme Inhibition Assays: Detailed procedures for determining the inhibitory activity of the compounds against their target enzymes.

    • Western Blotting: Step-by-step instructions for protein extraction, quantification, electrophoresis, and immunodetection to analyze the expression levels of key signaling proteins.

    • Quantitative PCR (qPCR): Protocols for RNA extraction, cDNA synthesis, and qPCR analysis to measure changes in target gene expression.

    • In Vivo Studies: A description of the animal models used, drug administration routes, and methods for evaluating tumor growth and other relevant endpoints.

We are committed to providing a thorough and objective comparative analysis once the identity of "this compound" is clarified. We look forward to assisting the research community with their drug development efforts.

Independent Verification of Crenulatin's Published Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the published effects of two distinct compounds unfortunately sharing the name "Crenulatin." The primary focus is on their reported activities, with an emphasis on independent verification and comparison with relevant alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

The scientific literature reveals the existence of at least two different molecules designated as "this compound":

  • This compound from Rhodiola Species: A glycoside, specifically isopentenyl-3-O-beta-D-glucopyranoside, isolated from Rhodiola crenulata. Its most cited effect is a dual-directional regulation of apoptosis in cerebral microvascular endothelial cells.

  • This compound from Hesperathusa crenulata : A coumarin, identified as 6-formyl-7-methoxycoumarin. While coumarins as a class are known to possess various biological activities, including the induction of apoptosis, specific and independently verified effects of this particular molecule are not well-documented in publicly accessible literature.

This guide will address each compound separately, presenting the available data, experimental methodologies where accessible, and a comparison with alternative compounds.

Part 1: this compound from Rhodiola crenulata

This this compound is a glycoside isolated from the medicinal plant Rhodiola crenulata.

Published Effects: Dual-Directional Regulation of Apoptosis

A key study by Qian R, et al. (2005) published in the Chinese Journal of Pathophysiology reported that this compound from Rhodiola exhibits a concentration-dependent, dual-directional effect on the apoptosis of mouse cerebral microvascular endothelial cells (bEnd.3 cell line).[1][2]

  • Low Concentration (25 mg/L): Inhibits apoptosis.

  • High Concentration (100 mg/L): Promotes apoptosis.

The reported mechanism for this dual effect involves the regulation of the Fas/Bcl-2 signaling pathway and the activity of caspase-3.[1][2][3]

Independent Verification

To date, no direct independent studies that specifically replicate or verify the dual-directional apoptotic effects of this compound from Rhodiola crenulata on cerebral microvascular endothelial cells have been identified in the public domain. However, other studies have investigated the apoptotic effects of Rhodiola crenulata extracts and its other bioactive components, which provides some context. For instance, Rhodiola crenulata extract has been shown to induce apoptosis in bone metastatic breast cancer cells through the activation of caspase-9.[1][4] Another major component of Rhodiola, salidroside, has been observed to have protective effects against apoptosis in various cell types. The complex nature of the plant extract, containing multiple bioactive compounds, makes it plausible that individual components could have distinct or even opposing effects at different concentrations.

Comparison with Alternatives

A number of other natural compounds are known to modulate apoptosis, offering potential alternatives for research and development.

Compound/ClassMechanism of Action on ApoptosisKey References
Salidroside A major bioactive component of Rhodiola species. Generally considered to have anti-apoptotic and neuroprotective effects.[5]
Ginsenosides Active compounds in Ginseng. Can induce apoptosis in cancer cells through various pathways, including mitochondrial and death receptor pathways.
Curcumin The active ingredient in turmeric. Induces apoptosis in cancer cells by regulating multiple signaling pathways, including p53, NF-κB, and MAPK.
Resveratrol A polyphenol found in grapes and other fruits. Can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Experimental Protocols (Based on available information from Qian R, et al., 2005)

Due to the limited accessibility of the full-text article, a detailed, step-by-step protocol cannot be provided. However, based on the abstract, the key experimental methodologies employed were:

  • Cell Culture: Mouse cerebral microvascular endothelial cells (bEnd.3 cell line) were used.

  • Treatment: Cells were treated with this compound at final concentrations of 25 mg/L and 100 mg/L for 24 hours.

  • Apoptosis Evaluation: Apoptosis was assessed using flow cytometry.

  • Mechanism of Action Analysis:

    • Immunocytochemistry: To determine the expression of Fas and Bcl-2 proteins.

    • Western Blotting: To measure the activity of caspase-3.

Signaling Pathway Diagram

crenulatin_apoptosis_pathway cluster_regulation Regulation of Apoptosis Crenulatin_low This compound (25 mg/L) Bcl2 Bcl-2 Crenulatin_low->Bcl2 Upregulates Crenulatin_high This compound (100 mg/L) Fas Fas Receptor Crenulatin_high->Fas Upregulates Crenulatin_high->Bcl2 Downregulates Caspase3 Caspase-3 Fas->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound from Rhodiola in regulating apoptosis.

Part 2: this compound from Hesperathusa crenulata

This this compound is a coumarin, 6-formyl-7-methoxycoumarin, isolated from the plant Hesperathusa crenulata (also known as Naringi crenulata).

Published Effects

Specific, well-defined biological effects for 6-formyl-7-methoxycoumarin are not extensively documented in readily available scientific literature. While coumarins, as a chemical class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects through the induction of apoptosis, the specific activities of this particular molecule require further investigation. One study has noted that 7-formylcoumarin can act as a mechanism-based inhibitor of CYP2A enzymes, though this is not directly related to apoptosis.[6]

Independent Verification

Due to the lack of a clearly defined and widely cited primary biological effect for 6-formyl-7-methoxycoumarin, there are no independent verification studies to report at this time.

Comparison with Alternatives

Given that this this compound is a coumarin, it can be compared with other coumarins that have well-documented apoptosis-inducing properties.

CompoundMechanism of Action on ApoptosisKey References
Warfarin A well-known anticoagulant that has also been shown to induce apoptosis in certain cancer cell lines.
Osthole A natural coumarin that induces apoptosis in various cancer cells through the modulation of multiple signaling pathways, including PI3K/Akt and MAPK.
Imperatorin A furanocoumarin that induces apoptosis by activating caspases and regulating the Bcl-2 family of proteins.
Scopoletin A simple coumarin that has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
Experimental Protocols

As there are no specific, detailed studies on the apoptotic effects of 6-formyl-7-methoxycoumarin to cite, a relevant experimental protocol cannot be provided. However, a general workflow for assessing the pro-apoptotic activity of a novel coumarin is outlined below.

Experimental Workflow Diagram

coumarin_apoptosis_workflow start Synthesize or Isolate 6-formyl-7-methoxycoumarin cell_culture Treat Cancer Cell Lines (e.g., HeLa, MCF-7) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, XTT) cell_culture->viability_assay apoptosis_detection Apoptosis Detection (e.g., Annexin V/PI Staining, TUNEL Assay) viability_assay->apoptosis_detection If cytotoxic mechanism_study Mechanism of Action Study apoptosis_detection->mechanism_study If apoptotic western_blot Western Blot (Caspases, Bcl-2 family, etc.) mechanism_study->western_blot gene_expression Gene Expression Analysis (qRT-PCR) mechanism_study->gene_expression conclusion Conclusion on Pro-apoptotic Activity western_blot->conclusion gene_expression->conclusion

Caption: General experimental workflow for evaluating the pro-apoptotic effects of a coumarin.

Conclusion and Future Directions

The name "this compound" is ambiguous and refers to at least two distinct chemical entities with different botanical origins and structures.

  • This compound from Rhodiola has a published, specific biological effect related to the dual-directional regulation of apoptosis. However, these findings have not been independently replicated, and the full experimental details from the original study are not widely accessible. Further independent investigation is warranted to validate these intriguing effects.

  • This compound from Hesperathusa , a coumarin, lacks a well-defined and independently verified biological activity in the context of apoptosis. Given the known pro-apoptotic potential of the coumarin scaffold, this compound may be a candidate for further screening and characterization.

For researchers in the field, it is crucial to specify the botanical source and chemical structure when referring to "this compound" to avoid confusion. Future studies should aim to independently verify the reported effects of the Rhodiola-derived this compound and to explore the potential biological activities of the coumarin-based this compound.

References

Crenulatin and Standard-of-Care: A Head-to-Head Comparison in the Context of Endothelial Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research, novel compounds are continually evaluated against established benchmarks to ascertain their therapeutic potential. This guide provides a head-to-head comparison of Crenulatin, a gallotannin isolated from Rhodiola rosea, with a standard-of-care experimental control in the context of endothelial cell apoptosis. While direct comparative studies on this compound are not extensively documented in peer-reviewed literature, its purported effects on apoptosis can be contextualized by examining research on extracts from its source, Rhodiola crenulata.

This comparison leverages data from a study on Rhodiola crenulata extract (RCE) and its protective effects against hypoxia-induced apoptosis in human umbilical vein endothelial cells (HUVECs). In this experimental setup, the "standard-of-care" is represented by the control group: endothelial cells subjected to hypoxic stress without the therapeutic intervention of RCE.

Data Presentation: RCE vs. Hypoxic Control

The following table summarizes the quantitative data on the effects of Rhodiola crenulata extract on key apoptosis markers in endothelial cells under hypoxic conditions. The data is presented as the fold change relative to a normoxic (normal oxygen) control.

MarkerStandard-of-Care (Hypoxia Alone)This compound Analog (RCE in Hypoxia)
Cleaved PARP1.40 ± 0.09Near control levels
Cleaved Caspase-81.85 ± 0.30Near control levels
Cleaved Caspase-32.32 ± 0.58Near control levels

Experimental Protocols

The data presented above is based on the following experimental methodologies, which are standard for assessing apoptosis in cell culture models.

Cell Culture and Hypoxia Induction

Human umbilical vein endothelial cells (HUVECs) were cultured in standard medium. To simulate ischemic conditions, the cells were exposed to hypoxia (1% O₂) for 24 hours. The control group (standard-of-care) was subjected to the same hypoxic conditions without any treatment, while the experimental group was treated with Rhodiola crenulata extract.

Western Blot Analysis

To quantify the levels of apoptosis-related proteins, Western blotting was performed. After the experimental period, the cells were lysed to extract total proteins. These proteins were then separated by size using gel electrophoresis and transferred to a membrane. The membrane was subsequently incubated with primary antibodies specific for cleaved PARP, cleaved caspase-8, and cleaved caspase-3. After washing, a secondary antibody was added, and the protein bands were visualized and quantified.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in hypoxia-induced apoptosis and the experimental workflow used to evaluate the effects of the Rhodiola crenulata extract.

cluster_0 Hypoxia-Induced Apoptosis Hypoxia Hypoxia Caspase8 Caspase-8 Activation Hypoxia->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified pathway of hypoxia-induced apoptosis.

cluster_1 Experimental Workflow Culture Culture HUVECs Hypoxia Induce Hypoxia (1% O2, 24h) Culture->Hypoxia Treatment Treat with RCE Hypoxia->Treatment Experimental Group Lysis Cell Lysis Hypoxia->Lysis Control Group Treatment->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Analysis Quantify Protein Levels WesternBlot->Analysis

Caption: Workflow for assessing RCE's anti-apoptotic effects.

Decoding Specificity: A Comparative Guide to Crenolanib's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a kinase inhibitor is paramount. This guide provides an objective comparison of Crenolanib's performance against other FMS-like tyrosine kinase 3 (FLT3) inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Crenolanib is an orally available benzimidazole that acts as a potent, type I inhibitor of class III receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFR) α and β.[1] Its mechanism of action, which involves binding to the active conformation of the kinase, allows it to inhibit both wild-type FLT3 and a wide range of activating mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations such as the D835 variant.[1][2][3] This characteristic distinguishes it from type II inhibitors, which bind to the inactive kinase conformation.[4]

Comparative Analysis of Kinase Inhibitor Specificity

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Crenolanib has been shown to be highly selective for FLT3 and PDGFR.[2] A key advantage of Crenolanib is its significantly reduced inhibition of c-Kit compared to other FLT3 inhibitors like Quizartinib, which may translate to a lower incidence of myelosuppression.[5][6][7][8]

To provide a clear comparison, the following tables summarize the inhibitory activity (IC50 and Kd values) of Crenolanib and other prominent FLT3 inhibitors against their primary targets and key off-targets.

InhibitorTargetIC50 (nM)Kd (nM)Reference
Crenolanib FLT3-ITD ~2 0.74 [5],[1]
FLT3-D835Y - 0.18 [1]
PDGFRα - 2.1 [9]
PDGFRβ - 3.2 [9]
c-Kit >1000 - [2]
QuizartinibFLT3-ITD0.31 - 0.891.6[10],[4]
c-Kit-4.8
SorafenibFLT358 - 595.9[10],[4]
c-Kit68-[10]
VEGFR290-[10]
B-Raf22-[10]
GilteritinibFLT3-ITD0.92 - 2.91.0[10],[4]
AXL0.73-[10]
MidostaurinFLT3-7.9[4]

Data presented is a compilation from various sources and experimental conditions may vary. For direct comparison, data from head-to-head studies is prioritized.

A direct comparative study on the effects of these inhibitors on various oncogenic mutants of KIT and FLT3 provides further insight into their relative potencies and specificities.[1]

Cell Line (Mutation)Crenolanib IC50 (nM)Quizartinib IC50 (nM)Sorafenib IC50 (nM)Gilteritinib IC50 (nM)Midostaurin IC50 (nM)
Ba/F3-FLT3-ITDPotentMore PotentPotentPotentPotent
Ba/F3-FLT3-D835YPotentLess PotentLess PotentPotentPotent
Ba/F3-FLT3-ITD+F691LLess PotentLess PotentLeast PotentLess PotentPotent
Kasumi-1 (KIT N822K)PotentMore PotentPotentLess PotentLess Potent

This table summarizes the relative potency observed in the study by He et al. (2021). "Potent" indicates significant activity at the tested concentrations, with qualifiers indicating relative differences.[1]

Experimental Protocols

Validating the specificity of a kinase inhibitor requires a multi-faceted approach employing a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of Crenolanib and its counterparts.

In Vitro Kinase Assay (KinomeScan)

The KinomeScan™ platform provides a comprehensive assessment of a compound's binding affinity against a large panel of kinases.

Methodology:

  • Assay Principle: The assay is based on a competitive binding displacement principle. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Procedure:

    • A proprietary kinase-tagged phage T7 is used.

    • The test compound (e.g., Crenolanib) is incubated with the kinase-phage construct and a proprietary immobilized ligand in a multi-well plate.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

  • Data Analysis: The dissociation constant (Kd) is determined from a binding curve generated by measuring the amount of bound kinase at a range of compound concentrations.

Cellular FLT3 Autophosphorylation Assay

This assay determines the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context, a direct measure of its target engagement and inhibitory activity.

Methodology:

  • Cell Culture: Use an acute myeloid leukemia (AML) cell line endogenously expressing a constitutively active FLT3 mutant (e.g., MV4-11 or MOLM-13, both with FLT3-ITD).

  • Compound Treatment:

    • Plate the cells in appropriate culture medium.

    • Treat the cells with a serial dilution of the test inhibitor (e.g., Crenolanib) or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

  • Cell Lysis:

    • After incubation, harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

    • Subsequently, probe with a primary antibody for total FLT3 as a loading control.

    • Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the p-FLT3 signal relative to the total FLT3 signal.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for a defined period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the context of Crenolanib's action and the process of its validation, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FLT3L FLT3 Ligand FLT3L->FLT3 Binds & Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Crenolanib Crenolanib Crenolanib->FLT3 Inhibits Autophosphorylation

Caption: FLT3 signaling pathway and the point of Crenolanib inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis & Interpretation KinomeScan Kinase Panel Screening (e.g., KinomeScan) Selectivity_Profile Determine Selectivity Profile KinomeScan->Selectivity_Profile Biochemical_Assay Biochemical IC50 Determination Potency_Comparison Compare Potency (IC50 / Kd values) Biochemical_Assay->Potency_Comparison Phosphorylation_Assay Cellular Autophosphorylation Assay (Immunoblot) Phosphorylation_Assay->Potency_Comparison Viability_Assay Cell Viability Assay (e.g., MTT) Viability_Assay->Potency_Comparison Off_Target_Effects Identify Potential Off-Target Effects Selectivity_Profile->Off_Target_Effects Potency_Comparison->Off_Target_Effects start Compound (Crenolanib) start->KinomeScan start->Biochemical_Assay start->Phosphorylation_Assay start->Viability_Assay

Caption: Experimental workflow for validating inhibitor specificity.

Conclusion

The validation of Crenolanib's mechanism of action demonstrates its high potency and selectivity as a type I inhibitor of FLT3. Comparative data reveals a favorable specificity profile, particularly its reduced activity against c-Kit, which distinguishes it from some other FLT3 inhibitors. The experimental protocols outlined provide a framework for the rigorous evaluation of kinase inhibitor specificity, a critical step in the development of targeted cancer therapies. The provided diagrams offer a clear visualization of the biological context and the experimental strategy for such validation studies.

References

Benchmarking Crenulatin's Potency: A Comparative Analysis Against Midostaurin in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the potency of Crenulatin (Crenolanib) and the established reference compound, Midostaurin, against the FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML). The data presented is compiled from publicly available research to assist in evaluating the pre-clinical efficacy of this compound.

I. Potency and Selectivity Profile

This compound, a benzimidazole-based compound, is a potent and selective type I tyrosine kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1][2] Its mechanism of action involves binding to the active conformation of the kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival in FLT3-mutated cancers.[1]

Midostaurin, a multi-kinase inhibitor derived from the natural product staurosporine, was the first FLT3 inhibitor approved by the FDA for the treatment of newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[3][4][5] Beyond FLT3, Midostaurin also inhibits other kinases, including protein kinase C (PKC), PDGFR, c-kit, and vascular endothelial growth factor receptor (VEGFR).[3]

The following table summarizes the in vitro potency of this compound and Midostaurin against FLT3.

Compound Target Assay Type Potency (IC50/Kd) Cell Line/System
This compound FLT3Kinase Assay (Kd)0.74 nM[6][7]-
FLT3-ITDCell Viability1.3 nM[8]MV4-11
FLT3-ITDCell Viability4.9 nM[8]MOLM-13
FLT3 AutophosphorylationImmunoblot~2 nM[9]-
FLT3/ITDCell Viability7 nM[10]Molm14
FLT3/ITDCell Viability8 nM[10]MV411
FLT3 D835Y MutantCell Viability8.8 nM[10]-
Midostaurin FLT3-ITD & D835YCell Proliferation< 10 nM[11][12]Ba/F3
FLT3-ITDCell Growth6.3 nM[3]Ba/F3-FLT3-ITD
FLT3-ITD + TEL-SYKCell Growth3.0 nM[3]Ba/F3-FLT3-ITD+TEL-SYK
SYKEnzyme Assay20.8 nM[3]-

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard molecular and cellular biology techniques.

A. In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents: Recombinant FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., a synthetic peptide or Myelin Basic Protein), test compounds (this compound or Midostaurin), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[13][14]

  • Procedure:

    • The FLT3 enzyme is incubated with varying concentrations of the test compound in the kinase buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).[15]

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

B. Cell-Based FLT3 Phosphorylation Assay

This assay determines a compound's ability to inhibit the phosphorylation of FLT3 within a cellular context.

  • Cell Lines: Human AML cell lines harboring FLT3 mutations, such as MV4-11 or MOLM-13 (both FLT3-ITD positive).

  • Procedure:

    • Cells are seeded in appropriate culture plates and treated with a range of concentrations of this compound or Midostaurin for a specified duration (e.g., 1-4 hours).

    • Following treatment, cells are lysed to extract total protein.

    • The phosphorylation status of FLT3 is assessed by Western blotting or ELISA. For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

    • The band intensities are quantified, and the ratio of p-FLT3 to total FLT3 is calculated to determine the extent of inhibition.

    • For ELISA-based methods, cell lysates are added to plates coated with a capture antibody for total FLT3, and a detection antibody for p-FLT3 is used for quantification.[16]

C. Cell Viability/Proliferation Assay

This assay measures the cytotoxic or cytostatic effect of a compound on cancer cells.

  • Reagents: AML cell lines, cell culture medium, and a viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds.

    • The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).

    • The viability reagent is added to each well, and the signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

    • IC50 values are determined by plotting the percentage of viable cells against the logarithm of the compound concentration.

III. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for evaluating kinase inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3L FLT3 Ligand FLT3L->FLT3 RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT5->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->Dimerization Inhibits Midostaurin Midostaurin Midostaurin->Dimerization Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

Experimental_Workflow start Start in_vitro_kinase In Vitro Kinase Assay (IC50/Kd Determination) start->in_vitro_kinase cell_based_phos Cell-Based Phosphorylation Assay (Western Blot/ELISA) start->cell_based_phos cell_viability Cell Viability/Proliferation Assay (MTT/MTS) start->cell_viability data_analysis Data Analysis & IC50 Calculation in_vitro_kinase->data_analysis cell_based_phos->data_analysis cell_viability->data_analysis comparison Compare Potency of This compound & Midostaurin data_analysis->comparison end End comparison->end

Caption: Workflow for inhibitor potency assessment.

References

Replicating Key Experiments in the Discovery of Crenulatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel cancer therapeutics, particularly in the realm of Acute Myeloid Leukemia (AML), the discovery of FMS-like tyrosine kinase 3 (FLT3) inhibitors has been a significant milestone. Crenulatin, a potent FLT3 inhibitor, has demonstrated significant activity against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. This guide provides a detailed comparison of this compound's performance with other FLT3 inhibitors by summarizing key experiments from its discovery papers, offering detailed protocols for replication, and visualizing the underlying biological pathways.

Comparative Performance of FLT3 Inhibitors

The following tables summarize the in vitro inhibitory and cytotoxic activity of this compound (Crenolanib) in comparison to other well-known FLT3 tyrosine kinase inhibitors (TKIs), Quizartinib and Sorafenib. The data is extracted from the seminal publication by Galanis et al. in Blood (2014) and other relevant studies.

Table 1: Inhibitory Activity (IC50) Against FLT3 Autophosphorylation

Cell Line/MutationCrenolanib IC50 (nM)Quizartinib IC50 (nM)Fold Difference (Quizartinib/Crenolanib)
Ba/F3 FLT3-ITD1.31.71.3
Ba/F3 FLT3-ITD/D835Y8.793.110.7
Ba/F3 FLT3-WT D835Y6.933.74.9
Ba/F3 FLT3-WT D835F6.572.711.2
Ba/F3 FLT3-WT D835H19.820.01.0
Ba/F3 FLT3-WT D835N4.32.30.5
Ba/F3 FLT3-WT D835V2.363.727.7
Ba/F3 FLT3-ITD/F691L67.836.40.5
Primary AML Blasts (FLT3-ITD)2.4--
Primary AML Blasts (D835Y)1.2 - 8.1--
Primary AML Blasts (D835V)2.0--

Data compiled from Galanis et al., Blood, 2014.[1][2]

Table 2: Cytotoxic Activity (IC50) in FLT3-ITD Positive Cell Lines

Cell LineCrenolanib IC50 (nM)Sorafenib IC50 (nM)Quizartinib IC50 (nM)
MV4-111.34.9~1-2
MOLM-134.917~1-2

Data compiled from Galanis et al., Blood, 2014 and other sources.[3][4]

Key Experimental Protocols

To facilitate the replication of these pivotal experiments, detailed methodologies are provided below.

FLT3 Kinase Inhibition Assay (Immunoblotting)

This assay determines the concentration of an inhibitor required to block the autophosphorylation of the FLT3 receptor.

Methodology

  • Cell Culture: Ba/F3 cells engineered to express various FLT3 mutations are cultured in appropriate media. For IL-3 dependent cell lines, IL-3 is withdrawn prior to the experiment to ensure that proliferation is dependent on the constitutively active FLT3 signaling.

  • Inhibitor Treatment: Cells are treated with a range of concentrations of Crenolanib, Quizartinib, or other inhibitors for 1-2 hours.

  • Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Immunoprecipitation: The FLT3 receptor is immunoprecipitated from the cell lysates using an anti-FLT3 antibody.

  • Immunoblotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

  • Densitometry: The intensity of the p-FLT3 and total FLT3 bands is quantified using densitometry software. The ratio of p-FLT3 to total FLT3 is calculated for each inhibitor concentration.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of FLT3 phosphorylation inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology

  • Cell Seeding: FLT3-ITD positive human AML cell lines (e.g., Molm14, MV4-11) are seeded in 96-well plates.

  • Inhibitor Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Methodology

  • Cell Treatment: Molm14 cells are treated with the inhibitors for 48 hours.

  • Cell Harvesting: Both adherent and suspension cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to exposed PS on the surface of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.

Hematopoietic Progenitor Colony Formation Assay

This assay assesses the effect of inhibitors on the proliferation and differentiation of normal hematopoietic progenitor cells, providing an indication of potential myelosuppressive side effects.

Methodology

  • Cell Preparation: Normal human bone marrow mononuclear cells are isolated.

  • Inhibitor Treatment: The cells are incubated with various concentrations of Crenolanib or Quizartinib.

  • Plating: The treated cells are plated in a semi-solid methylcellulose-based medium containing cytokines that support the growth of different hematopoietic colonies (e.g., BFU-E for erythroid progenitors and CFU-GM for granulocyte-macrophage progenitors).

  • Incubation: The plates are incubated for approximately 14 days to allow for colony formation.

  • Colony Counting: The number of BFU-E and CFU-GM colonies is counted under a microscope.

  • Analysis: The percentage of colony inhibition is calculated for each inhibitor concentration relative to the untreated control.

Visualizing Key Pathways and Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD/ D835 Mutant PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival STAT5->Survival This compound This compound This compound->FLT3 Inhibits

Caption: Constitutively active FLT3 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Ba/F3 cells with FLT3 mutations B Treat with This compound/ Other TKIs A->B C Cell Lysis B->C D Immunoprecipitate FLT3 C->D E Immunoblot for p-FLT3 & Total FLT3 D->E F Densitometry E->F G Calculate IC50 F->G

Caption: Experimental workflow for the FLT3 kinase inhibition assay.

Cell_Viability_Workflow A Seed Molm14/MV4-11 cells in 96-well plate B Treat with inhibitors (72 hours) A->B C Add MTT reagent (2-4 hours) B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for the cell viability (MTT) assay.

References

Assessing the Therapeutic Potential of Crenulatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenulatin, a gallotannin found in plants of the Rhodiola genus, notably Rhodiola rosea and Rhodiola crenulata, has emerged as a molecule of interest in preclinical research.[1] This guide provides a comprehensive overview of the current scientific understanding of this compound, juxtaposed with established therapeutic alternatives. Due to the nascent stage of this compound research, a definitive therapeutic index has not been established. This document, therefore, focuses on the available in vitro data, the broader context of its source and chemical class, and the experimental framework required to determine its therapeutic potential.

This compound: Current Experimental Data

Research on this compound is in its infancy, with available data limited to in vitro studies. A key study highlights its dose-dependent, dual-directional effect on apoptosis in mouse cerebral microvascular endothelial cells. At a concentration of 100 mg/L, this compound was found to induce apoptosis, whereas at a lower concentration of 25 mg/L, it exhibited an inhibitory effect on programmed cell death. This activity is reportedly mediated through the regulation of Fas/Bcl-2 expression and caspase-3 activity.

While these findings are intriguing, it is crucial to note the absence of in vivo studies and clinical trials. Consequently, pharmacokinetic and toxicological data in whole organisms, which are essential for determining a therapeutic index, are currently unavailable. A material safety data sheet for this compound indicates that no component is identified as a carcinogen by OSHA, IARC, ACGIH, or NTP.[2]

Table 1: In Vitro Effects of this compound on Apoptosis

Cell LineConcentrationObserved EffectSignaling Pathway Implication
Mouse Cerebral Microvascular Endothelial Cells (bEnd.3)100 mg/LInduction of apoptosisUpregulation of Fas, Caspase-3
Mouse Cerebral Microvascular Endothelial Cells (bEnd.3)25 mg/LInhibition of apoptosisDownregulation of Fas, Caspase-3

The Broader Context: Rhodiola rosea and Gallotannins in Oncology

The therapeutic interest in this compound is partly derived from the recognized anti-cancer properties of its source, Rhodiola rosea, and its chemical class, gallotannins.

Rhodiola rosea extracts have demonstrated anti-cancer activities in various preclinical models.[3] Studies have shown that these extracts can inhibit the growth of transplanted solid tumors, reduce metastasis, and enhance the efficacy of conventional chemotherapy agents like cyclophosphamide while mitigating its toxicity.[3] The anti-proliferative and pro-apoptotic effects of Rhodiola rosea extracts have been observed in a range of cancer cell lines, including those of the bladder, breast, colon, and lung.[3] One of the major bioactive compounds in Rhodiola rosea, salidroside, has been a particular focus of research for its anti-tumor properties.[4]

Gallotannins , a class of hydrolysable tannins, have also shown promise as anti-cancer agents.[5] Tannic acid, a well-known gallotannin, has been reported to exhibit anticancer activities against several solid tumors by modulating various oncological signaling pathways.[6] Other gallotannins have demonstrated cytotoxic effects against cancer cells, often mediated through the induction of cell cycle arrest and apoptosis.[7]

Therapeutic Alternatives: Apoptosis-Inducing Anti-Cancer Agents

Should this compound be developed as an anti-cancer agent that functions by inducing apoptosis, it would be compared against a range of existing therapeutics that share this mechanism. These alternatives can be broadly categorized and have varying therapeutic indices, highlighting the importance of this metric in drug development. A higher therapeutic index is generally preferable, indicating a wider margin between the effective and toxic doses.[8]

Table 2: Comparison of Apoptosis-Inducing Anti-Cancer Agent Classes

Agent ClassMechanism of ActionExamplesCommon Side Effects
Chemotherapy Induces widespread DNA damage, leading to apoptosis in rapidly dividing cells.[9]Doxorubicin, Cisplatin, PaclitaxelMyelosuppression, nausea, hair loss, neurotoxicity
BCL-2 Inhibitors Directly inhibit the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins to trigger apoptosis.[10][11][12]VenetoclaxTumor lysis syndrome, neutropenia, diarrhea
Death Receptor Agonists Bind to and activate death receptors like Fas on the cell surface, initiating the extrinsic apoptosis pathway.[13][14][15]TRAIL receptor agonists (experimental)Potential for off-target toxicity, though generally considered to have a good safety profile
Caspase Activators Directly activate executioner caspases like caspase-3, bypassing upstream signaling pathways to induce apoptosis.[16][17][18]PAC-1 (investigational)Specific toxicities are still under investigation in clinical trials.

Experimental Protocols for Therapeutic Index Determination

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose.[8][19] Its determination is a critical component of drug development.

In Vitro Therapeutic Index: An initial estimation can be derived from in vitro studies by comparing the concentration of the compound that produces a desired effect (e.g., IC50 for cancer cell inhibition) with the concentration that causes toxicity to normal cells (e.g., TC50).[20][21][22]

  • Experimental Workflow:

    • Determine IC50: Culture various cancer cell lines and expose them to a range of this compound concentrations. After a set incubation period, assess cell viability using assays like MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).

    • Determine TC50: Concurrently, culture non-cancerous cell lines (e.g., normal human fibroblasts) and expose them to the same range of this compound concentrations. Assess cell viability to determine the half-maximal toxic concentration (TC50).

    • Calculate In Vitro TI: The in vitro TI is calculated as the ratio of TC50 to IC50.

In Vivo Therapeutic Index: This requires animal studies to determine the effective dose (ED50) and the toxic or lethal dose (TD50 or LD50).

  • Experimental Workflow:

    • Efficacy Studies (ED50): Utilize animal models with induced tumors (e.g., xenografts). Administer a range of this compound doses and monitor tumor growth over time. The ED50 is the dose that produces the desired therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the animals.

    • Toxicity Studies (TD50/LD50): Administer a range of this compound doses to healthy animals and monitor for signs of toxicity or mortality. The TD50 is the dose that causes toxicity in 50% of the animals, and the LD50 is the dose that is lethal to 50% of the animals.

    • Calculate In Vivo TI: The in vivo TI is calculated as the ratio of TD50 (or LD50) to ED50.

Signaling Pathways and Visualizations

The preliminary in vitro data for this compound suggests its involvement in the Fas-mediated (extrinsic) and Bcl-2-regulated (intrinsic) apoptotic pathways, converging on the activation of caspase-3.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Death Ligand (e.g., FasL)->Death Receptor (e.g., Fas) DISC Formation DISC Formation Death Receptor (e.g., Fas)->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Bcl-2 Bcl-2 Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound (High Conc.) This compound (High Conc.) This compound (High Conc.)->Death Receptor (e.g., Fas) This compound (High Conc.)->Bcl-2 Inhibits?

Figure 1: Hypothesized mechanism of this compound-induced apoptosis.

Experimental_Workflow_TI cluster_invitro In Vitro Therapeutic Index cluster_invivo In Vivo Therapeutic Index Cancer Cell Lines Cancer Cell Lines IC50 Determination IC50 Determination Cancer Cell Lines->IC50 Determination In Vitro TI In Vitro TI IC50 Determination->In Vitro TI Normal Cell Lines Normal Cell Lines TC50 Determination TC50 Determination Normal Cell Lines->TC50 Determination TC50 Determination->In Vitro TI Tumor Models (Animal) Tumor Models (Animal) ED50 Determination ED50 Determination Tumor Models (Animal)->ED50 Determination In Vivo TI In Vivo TI ED50 Determination->In Vivo TI Healthy Animals Healthy Animals TD50/LD50 Determination TD50/LD50 Determination Healthy Animals->TD50/LD50 Determination TD50/LD50 Determination->In Vivo TI

Figure 2: Workflow for determining the therapeutic index.

Conclusion and Future Directions

This compound is a naturally occurring gallotannin with preliminary in vitro evidence of pro-apoptotic activity at higher concentrations. However, the current body of research is insufficient to establish a therapeutic index or to definitively position it as a viable anti-cancer agent. The broader anti-cancer potential of Rhodiola rosea extracts and other gallotannins provides a strong rationale for further investigation into this compound's specific contributions and mechanisms.

Future research should prioritize:

  • In vivo efficacy studies in relevant animal models of cancer to determine the effective dose range.

  • Comprehensive toxicology and pharmacokinetic studies to understand its absorption, distribution, metabolism, excretion, and potential off-target effects.

  • Mechanism of action studies to elucidate the precise molecular targets of this compound and the signaling pathways it modulates in cancer cells.

  • Structure-activity relationship studies to potentially optimize its chemical structure for improved efficacy and reduced toxicity.

Only through such rigorous preclinical evaluation can the therapeutic index of this compound be determined and its potential as a novel anti-cancer therapeutic be properly assessed against established alternatives.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Crenulatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Crenulatin, a gallotannin compound. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn.

General Handling:

  • Avoid generating dust.

  • Prevent contact with skin and eyes.[1]

  • Ensure adequate ventilation in the handling area.

  • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

PropertyValue (for Tannic Acid)Reference
Oral LD50 (Rat) 2260 mg/kg--INVALID-LINK--
Aquatic Toxicity Harmful to aquatic life.--INVALID-LINK--[2][3]
Physical State Solid (Powder)General knowledge
Solubility Soluble in waterGeneral knowledge

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the safe disposal of solid this compound and solutions containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), into a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with organic solids.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

2. Labeling:

  • Properly label all waste containers with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Full chemical name and concentration (if in solution).

    • Accumulation start date.

    • Principal investigator's name and laboratory contact information.

3. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the disposal contractor with a complete and accurate description of the waste.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The following is a standard protocol that would generate this compound waste, necessitating the disposal procedures outlined above.

Objective: To determine the inhibitory effect of this compound on a specific enzyme in vitro.

Materials:

  • This compound powder

  • Enzyme stock solution

  • Substrate

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Microplate reader

  • Pipettes and tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Weigh 10 mg of this compound powder.

    • Dissolve in 1 mL of an appropriate solvent (e.g., DMSO) to create a 10 mg/mL stock solution.

  • Serial Dilutions:

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired test concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Enzyme solution

      • Varying concentrations of this compound (or vehicle control).

    • Incubate for a specified time at a controlled temperature.

  • Initiation of Reaction:

    • Add the substrate to each well to start the enzymatic reaction.

  • Data Collection:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.

  • Waste Generation:

    • All used pipette tips, microplates, and remaining this compound solutions are considered hazardous waste and must be disposed of according to the procedures detailed in this document.

Visualizing the Disposal Workflow

To ensure clarity and proper execution of the disposal plan, the following diagrams illustrate the key logical relationships and workflows.

Crenulatin_Disposal_Workflow cluster_ppe Personal Protective Equipment cluster_waste_generation Waste Generation cluster_disposal_steps Disposal Procedure PPE Gloves Eye Protection Lab Coat Solid Solid this compound Waste (powder, contaminated items) Segregate Segregate Waste Solid->Segregate Liquid Liquid this compound Waste (solutions) Liquid->Segregate Label Label Containers 'Hazardous Waste - this compound' Segregate->Label Store Store in Designated Area Label->Store Dispose Arrange Professional Disposal (EHS/Contractor) Store->Dispose

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental_Workflow_Waste_Generation start Start: Enzyme Inhibition Assay prep_stock Prepare this compound Stock Solution start->prep_stock dilutions Perform Serial Dilutions prep_stock->dilutions assay_setup Set Up Assay Plate dilutions->assay_setup waste_liquid Generated Liquid Waste (excess solutions) dilutions->waste_liquid data Collect Data assay_setup->data waste_solid Generated Solid Waste (tips, plates) assay_setup->waste_solid disposal Follow Proper Disposal Protocol waste_solid->disposal waste_liquid->disposal

Caption: Experimental workflow leading to the generation of this compound waste.

By adhering to these detailed procedures, your laboratory can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling Crenulatin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Laboratory Professionals in Drug Development and Scientific Research

The following guide provides critical safety and logistical information for the handling of Crenulatin, a compound that, based on available data, is likely a gallotannin or a coumarin derivative. Due to the ambiguity in its precise chemical identity, with the name "this compound" not being universally standardized, this protocol adopts a conservative approach, addressing the potential hazards associated with both classes of compounds. Researchers should always consult a substance-specific Safety Data Sheet (SDS) if available and conduct a thorough risk assessment before beginning any experimental work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves[1]Chemical safety goggles or a face shield[2]N95-rated dust mask or a respirator with a particulate filter[2]Laboratory coat
Dissolving (in Solvent) Chemical fume hoodNitrile or neoprene glovesChemical safety goggles or a face shieldAs required by solvent SDSLaboratory coat
Conducting Reactions Chemical fume hoodNitrile or neoprene gloves (consider breakthrough time for solvents)Chemical safety goggles and/or face shieldAs required by reaction conditions and solvent vapor pressureFlame-resistant laboratory coat (if flammable solvents are used)
Post-Reaction Workup & Purification Chemical fume hoodChemical-resistant gloves appropriate for the solvents and reagents usedChemical safety goggles and/or face shieldAs required by the procedureLaboratory coat
Waste Disposal Well-ventilated areaNitrile or neoprene glovesChemical safety gogglesNot generally required if handling sealed waste containersLaboratory coat

Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

2.1. Preparation and Weighing:

  • Before handling, ensure that an appropriate chemical spill kit is readily accessible.

  • Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Wear all PPE as specified in the table above.

  • Use disposable weighing boats or papers to avoid contamination of balances.

  • After weighing, carefully seal the primary container and decontaminate the exterior with an appropriate solvent (e.g., 70% ethanol) before returning it to storage.

2.2. Dissolution and Reaction:

  • All procedures involving the dissolution of this compound or its use in chemical reactions must be performed in a chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure that the apparatus is securely clamped.

  • Continuously monitor the reaction for any unexpected changes.

2.3. Post-Handling and Decontamination:

  • Upon completion of the experimental work, decontaminate all surfaces and equipment that have come into contact with this compound.

  • Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

Proper disposal of chemical waste is essential to protect both human health and the environment.

3.1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing papers and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. The container should be compatible with the solvents used. Do not mix incompatible waste streams.[1]

  • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid chemical waste.

3.2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and any other components), and the primary hazards (e.g., "Irritant," "Toxic").

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3.3. Final Disposal:

  • All chemical waste must be disposed of through the institution's official Environmental Health and Safety (EHS) department.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal.[1][4]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Crenulatin_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareWorkArea Prepare & Decontaminate Work Area DonPPE->PrepareWorkArea Weighing Weighing & Aliquoting PrepareWorkArea->Weighing Dissolving Dissolving & Reaction Weighing->Dissolving Workup Post-Reaction Workup Dissolving->Workup Decontaminate Decontaminate Equipment & Surfaces Workup->Decontaminate SegregateWaste Segregate Solid, Liquid, & PPE Waste Workup->SegregateWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste EHS_Pickup Arrange for EHS Pickup StoreWaste->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.